A 438079 hydrochloride
Description
Properties
IUPAC Name |
3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N5.ClH/c14-11-5-1-4-10(12(11)15)13-17-18-19-20(13)8-9-3-2-6-16-7-9;/h1-7H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTJFFMIPPMRGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN=NN2CC3=CN=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899431-18-6, 899507-36-9 | |
| Record name | 3-(5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl)methyl pyridine hydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | A-438079 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of A-438079 Hydrochloride
An In-depth Analysis for Researchers and Drug Development Professionals
A-438079 hydrochloride is a potent and selective small-molecule antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a range of physiological and pathological processes, including inflammation, neuropathic pain, and neurodegeneration.[1][2] This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Mechanism of Action: Competitive Antagonism of the P2X7 Receptor
The primary mechanism of action of A-438079 is its function as a selective and competitive antagonist of the P2X7 receptor.[1][3] The P2X7 receptor, when activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP), forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[4] This ion flux initiates a cascade of downstream signaling events.
A-438079 binds to the P2X7 receptor, likely at an allosteric site, preventing the conformational change required for channel opening upon ATP binding.[5][6] This blockade effectively inhibits the initial influx of calcium and subsequent cellular responses.[1][7] Its action is characterized by a rapid onset and a competitive nature, disrupting ATP-mediated signaling.[5]
The functional consequences of P2X7 receptor antagonism by A-438079 are significant and include:
-
Inhibition of Inflammatory Cascades: By blocking the P2X7 receptor on immune cells such as macrophages, A-438079 prevents the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).[1][8]
-
Modulation of Neuropathic Pain: P2X7 receptors are upregulated in glial cells and neurons in chronic pain states. A-438079 has demonstrated potent antinociceptive activity in animal models of neuropathic pain by blocking this pathological signaling.[1][8]
-
Neuroprotection: The compound has shown neuroprotective effects in models of epilepsy and Parkinson's disease, likely by reducing glutamate (B1630785) release and excitotoxicity associated with P2X7 receptor activation.[1][7]
Signaling Pathway of P2X7 Receptor and Inhibition by A-438079
The following diagram illustrates the canonical P2X7 signaling pathway and the point of intervention for A-438079.
Quantitative Data and Potency
The potency and selectivity of A-438079 have been quantified across various assays and species. The data highlights its high affinity for the P2X7 receptor.
| Parameter | Species/Cell Line | Value | Reference |
| IC₅₀ | Human P2X7 Receptor | 300 nM | [1] |
| IC₅₀ | Rat P2X7 Receptor | 100 nM | [1] |
| IC₅₀ | Rat P2X7 (in 1321N1 cells) | 321 nM | [7][9][10] |
| pIC₅₀ | Human P2X7 (recombinant) | 6.9 | [3][7][10] |
| ED₅₀ | Rat (Neuropathic Pain Model) | 76 µmol/kg | [1] |
| Selectivity | P2X2, P2X3, P2X4 Receptors | > 10 µM | [1] |
Alternative Mechanism in Hepatotoxicity
Interestingly, studies on acetaminophen (B1664979) (APAP)-induced liver injury have revealed an alternative, P2X7-independent mechanism of action for A-438079. In this context, A-438079 was found to protect against hepatotoxicity by directly inhibiting cytochrome P450 isoenzymes responsible for the metabolic activation of APAP into its toxic intermediate.[11] This effect prevents the initial cellular damage, including mitochondrial protein adduct formation and JNK activation, independent of the inflammasome pathway.[11]
Experimental Protocols
The characterization of A-438079 relies on specific in vitro and in vivo experimental methodologies.
In Vitro: Fluorometric Imaging Plate Reader (FLIPR) Assay for Calcium Influx
This assay is fundamental for quantifying the antagonist activity of A-438079 on the P2X7 receptor.
Objective: To measure changes in intracellular calcium concentration in response to a P2X7 agonist in the presence or absence of A-438079.
Methodology:
-
Cell Culture: Human astrocytoma cells (e.g., 1321N1) stably expressing recombinant human or rat P2X7 receptors are plated onto 96-well plates coated with poly-D-lysine.[7]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Compound Addition: A-438079 is added at various concentrations (typically in a half-log dilution series) to the cell plate and incubated.[7]
-
Agonist Stimulation: A P2X7 agonist, such as BzATP (at its EC₇₀ concentration), is added to stimulate the receptor.[7]
-
Data Acquisition: A FLIPR instrument records fluorescence intensity before and after agonist addition. An increase in fluorescence corresponds to an increase in intracellular calcium.[7]
-
Data Analysis: The inhibition of the calcium response by A-438079 is used to calculate IC₅₀ values.
In Vivo: Neuropathic Pain Models
Objective: To assess the antinociceptive efficacy of A-438079 in animal models of chronic pain.
Methodology:
-
Model Induction: Neuropathic pain is induced in rats through models like chronic constriction injury (CCI) of the sciatic nerve or spinal nerve ligation (SNL).[7]
-
Compound Administration: A-438079 is administered to the animals, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at varying doses.[7][9]
-
Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is measured before and after drug administration.
-
Data Analysis: The dose-dependent reduction in pain behavior (i.e., an increase in the withdrawal threshold) is used to determine the efficacy and calculate the ED₅₀ value.[1]
Conclusion
A-438079 hydrochloride is a well-characterized, high-affinity competitive antagonist of the P2X7 receptor. Its primary mechanism of action involves the direct blockade of the P2X7 ion channel, leading to the inhibition of calcium influx and downstream inflammatory signaling. This makes it a valuable tool for research into P2X7-mediated pathologies and a potential therapeutic agent for inflammatory and neuropathic conditions. Furthermore, its P450-inhibitory activity in the context of drug-induced liver injury highlights the importance of considering alternative mechanisms of action in specific pathological contexts.
References
- 1. apexbt.com [apexbt.com]
- 2. A 438079 hydrochloride | P2X7 Receptor Antagonist | AmBeed.com [ambeed.com]
- 3. A438079 | P2X7 inhibitor | Probechem Biochemicals [probechem.com]
- 4. mdpi.com [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. Inflammasome modulation with P2X7 inhibitor A438079-loaded dressings for diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Purinergic Receptor Antagonist A438079 Protects Against Acetaminophen-Induced Liver Injury by Inhibiting P450 Isoenzymes, Not by Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of A-438079 Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
A-438079 hydrochloride is a potent and selective competitive antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2][3] Its discovery has provided a valuable pharmacological tool for investigating the physiological and pathological roles of the P2X7 receptor. Expressed predominantly on immune cells and microglia in the central nervous system, the P2X7 receptor is implicated in inflammatory processes, neuropathic pain, and neurodegeneration.[1] A-438079 has demonstrated efficacy in preclinical models of chronic pain and inflammation, highlighting its therapeutic potential.[1][3] This document provides an in-depth overview of the discovery, mechanism of action, synthesis, and key experimental data related to A-438079 hydrochloride.
Discovery and Pharmacological Profile
A-438079 emerged from structure-activity relationship (SAR) studies on a series of disubstituted tetrazole compounds designed to selectively target the P2X7 receptor.[3][4] It was identified as a highly potent and selective antagonist for both human and rat P2X7 receptors, exhibiting competitive antagonism.[1][3] A key advantage of A-438079 is its high selectivity for the P2X7 receptor over other P2X subtypes (P2X2, P2X3, P2X4) and a wide range of other cell-surface receptors and ion channels, making it a precise molecular probe.[1][3]
Quantitative Data Summary
The potency and efficacy of A-438079 have been characterized across various in vitro and in vivo assays. The following table summarizes key quantitative metrics.
| Parameter | Species/Cell Line | Value | Reference |
| IC₅₀ (Calcium Influx) | Human P2X7 | 300 nM | [1][3] |
| Rat P2X7 | 100 nM | [1][3] | |
| 1321N1 Astrocytoma (Rat P2X7) | 321 nM | [5][6] | |
| pIC₅₀ (Calcium Influx) | Human Recombinant P2X7 | 6.9 | [2][5] |
| pIC₅₀ (IL-1β Release) | Human THP-1 Cells | 6.7 | [1] |
| ED₅₀ (Mechanical Allodynia) | Rat (Neuropathic Pain Model) | 76 µmol/kg | [1] |
Mechanism of Action: P2X7 Receptor Antagonism
The P2X7 receptor is unique among P2X family members due to its requirement for high concentrations of extracellular ATP for activation and its ability to form a large, non-selective pore upon prolonged stimulation.[3] Activation initiates a rapid influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This initial channel opening leads to downstream signaling events, including the activation of the NLRP3 inflammasome, maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β), and ultimately, pore formation that can lead to cell death.[7]
A-438079 acts as a competitive antagonist, binding to the P2X7 receptor to prevent ATP from binding and activating the channel.[1][3] This blockade inhibits the entire cascade of downstream events, including ion flux, cytokine release, and pore formation.[1]
References
- 1. apexbt.com [apexbt.com]
- 2. A438079 | P2X7 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 438079 hydrochloride | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]
P2X7 Receptor Antagonism by A-438079 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the P2X7 receptor antagonist, A-438079 hydrochloride. It details its mechanism of action, summarizes its in vitro and in vivo efficacy, and provides detailed experimental protocols for key assays.
Core Concepts: The P2X7 Receptor and the Antagonist A-438079
The P2X7 receptor is a unique, ATP-gated non-selective cation channel predominantly expressed on immune cells, such as macrophages and microglia, as well as in the central nervous system.[1][2] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream signaling events.[2][3] These events include rapid cation fluxes (Na⁺ and Ca²⁺ influx, K⁺ efflux), the formation of a large, non-selective membrane pore, and the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[2][4][5] Consequently, the P2X7 receptor is a key player in inflammation, immune responses, and neuropathic pain, making it a prime therapeutic target.[1][2]
A-438079 hydrochloride is a potent and selective, competitive antagonist of the P2X7 receptor.[1][6][7] It is a tetrazole-based compound that effectively blocks the activation of the P2X7 receptor, thereby inhibiting downstream signaling pathways.[1] Its selectivity for the P2X7 receptor over other P2X subtypes and other cell-surface ion channels and receptors has been demonstrated.[1][8]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of A-438079 in inhibiting P2X7 receptor activity across various species and experimental setups.
Table 1: In Vitro Efficacy of A-438079
| Assay Type | Cell Line/System | Species | Agonist | IC50 / pIC50 | Reference |
| Calcium Influx | 1321N1 astrocytoma cells expressing recombinant P2X7 | Human | BzATP | 300 nM | [1] |
| Calcium Influx | 1321N1 astrocytoma cells expressing recombinant P2X7 | Rat | BzATP | 100 nM | [1] |
| Calcium Influx | 1321N1 cells stably expressing rat P2X7 receptors | Rat | BzATP (10 µM) | 321 nM | [6][8] |
| Calcium Influx | Human recombinant P2X7 cell line | Human | Not Specified | pIC50 = 6.9 | [6][7][9] |
| IL-1β Release | Human THP-1 cells (differentiated with IFNγ and LPS) | Human | BzATP | pIC50 = 6.7 | [1] |
| Pore Formation | Human THP-1 cells | Human | Not Specified | Blocks YO-PRO dye uptake | [10] |
Table 2: In Vivo Efficacy of A-438079
| Animal Model | Effect Measured | Administration Route | ED50 / Effective Dose | Reference |
| Rat model of neuropathic pain | Reduction of mechanical allodynia | Not Specified | 76 μM/kg | [1] |
| Mice with status epilepticus | Decreased total seizure power and amplitude | Not Specified | Not Specified | [1] |
| Rat model of Parkinson's disease | Partially prevents 6-OHDA-induced depletion of striatal DA | Not Specified | Not Specified | [8] |
| Rat model of neuropathic pain (SNL and CCI models) | Raises withdrawal thresholds | i.p. | 100 and 300 μmol/kg | [6][8] |
| LPS-induced septic rats | Alleviates oxidative stress in the lung | Not Specified | 15 mg/kg | [11] |
| Mouse model of alpha-sarcoglycan muscular dystrophy | Ameliorated functional and morphological parameters | Not Specified | Not Specified | [12] |
Signaling Pathways and Mechanism of Action
Activation of the P2X7 receptor initiates a complex signaling cascade. The following diagram illustrates the key events following receptor activation and the inhibitory action of A-438079.
Caption: P2X7 receptor signaling and antagonism by A-438079.
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate the efficacy of P2X7 antagonists are provided below.
Calcium Influx Assay
This assay measures the change in intracellular calcium concentration following P2X7 receptor activation and its inhibition by an antagonist.
Caption: Workflow for the Calcium Influx Assay.
Methodology:
-
Cell Preparation: Human astrocytoma cells (1321N1) stably expressing recombinant rat or human P2X7 receptors are plated onto poly-D-lysine-coated 96-well plates.[9]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[9][13]
-
Antagonist Pre-incubation: A-438079 is added to the cell plate at various concentrations, and the plate is incubated for a defined period (e.g., 3 minutes).[9]
-
Agonist Addition: A P2X7 receptor agonist, such as BzATP, is added to the wells to stimulate the receptor. The concentration of the agonist is typically at its EC70 value to allow for the comparison of antagonist potencies.[9]
-
Fluorescence Measurement: Changes in intracellular calcium concentrations are recorded in real-time using a Fluorometric Imaging Plate Reader (FLIPR).[1][9]
-
Data Analysis: The fluorescence data is used to generate dose-response curves, and the pIC50 or IC50 values for A-438079 are calculated.[9]
Interleukin-1β (IL-1β) Release Assay
This assay quantifies the ability of an antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.
Caption: Workflow for the IL-1β Release Assay.
Methodology:
-
Cell Preparation and Priming: Human monocytic THP-1 cells are differentiated with interferon-gamma (IFNγ) and primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.[1]
-
Antagonist Treatment: The primed cells are treated with varying concentrations of A-438079.[1]
-
P2X7 Activation: The cells are then stimulated with a P2X7 agonist, such as BzATP, to activate the NLRP3 inflammasome and trigger the processing and release of mature IL-1β.[1]
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
Quantification: The concentration of IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The results are used to determine the pIC50 value for A-438079's inhibition of IL-1β release.[1]
Dye Uptake (Pore Formation) Assay
This assay assesses the formation of the large, non-selective pore associated with sustained P2X7 receptor activation by measuring the uptake of a fluorescent dye that is normally cell-impermeable.
Caption: Workflow for the Dye Uptake Assay.
Methodology:
-
Cell Preparation: A suspension of cells endogenously or recombinantly expressing the P2X7 receptor (e.g., human THP-1 cells) is prepared.[10]
-
Antagonist Incubation: The cells are pre-incubated with different concentrations of A-438079.
-
Dye and Agonist Addition: A fluorescent dye that cannot cross the plasma membrane of healthy cells, such as YO-PRO-1, is added to the cell suspension along with a P2X7 agonist.[10]
-
Measurement: The uptake of the dye, indicative of pore formation, is measured by detecting the increase in intracellular fluorescence using methods like flow cytometry or a fluorescence plate reader.
-
Data Analysis: The ability of A-438079 to block dye uptake is quantified to assess its inhibitory effect on pore formation.[10]
Conclusion
A-438079 hydrochloride is a valuable pharmacological tool for studying the physiological and pathological roles of the P2X7 receptor. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo investigations into P2X7-mediated processes. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of immunology, neuroscience, and drug development who are interested in targeting the P2X7 receptor.
References
- 1. apexbt.com [apexbt.com]
- 2. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 3. iris.unife.it [iris.unife.it]
- 4. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P2X7 Receptor Antagonist Reduces Fibrosis and Inflammation in a Mouse Model of Alpha-Sarcoglycan Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bu.edu [bu.edu]
A 438079 Hydrochloride: An In-depth Technical Guide for Basic Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A 438079 hydrochloride is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of physiological and pathological processes within the central nervous system (CNS).[1][2] Its ability to competitively block the P2X7 receptor makes it an invaluable tool for investigating the role of this receptor in neuroinflammation, neuropathic pain, and neurodegenerative diseases.[1][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways, to facilitate its effective use in basic neuroscience research.
Mechanism of Action
A 438079 is a competitive antagonist of the P2X7 receptor, meaning it binds to the receptor at the same site as the endogenous agonist, adenosine (B11128) triphosphate (ATP), thereby preventing receptor activation.[1][5] It exhibits high selectivity for the P2X7 receptor, with significantly lower affinity for other P2X receptor subtypes.[1][5] Upon activation by high concentrations of extracellular ATP, the P2X7 receptor forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[6] Prolonged activation can lead to the formation of a larger pore capable of passing molecules up to 900 Da, a process linked to the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[6][7] A 438079 effectively blocks these downstream events by preventing the initial ATP-mediated channel opening.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Cell Line/System | Agonist | IC50 / pIC50 | Reference |
| Ca²⁺ Influx | Human | 1321N1 Astrocytoma | BzATP | 300 nM | [1] |
| Ca²⁺ Influx | Rat | 1321N1 Astrocytoma | BzATP | 100 nM | [1] |
| Ca²⁺ Influx | Rat | 1321N1 Astrocytoma | BzATP | 321 nM | [3][8] |
| IL-1β Release | Human | THP-1 Monocytes | BzATP | pIC50 = 6.7 | [1] |
| General Antagonism | Human | Recombinant P2X7 Cell Line | - | pIC50 = 6.9 | [5][8][9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Effect | Route of Administration | Effective Dose | Reference |
| Neuropathic Pain (Spinal Nerve Ligation) | Rat | Reduced mechanical allodynia | Intraperitoneal (i.p.) | ED50 = 76 µmol/kg | [1] |
| Neuropathic Pain (Spinal Nerve Ligation & CCI) | Rat | Raised withdrawal thresholds | Intraperitoneal (i.p.) | 100 and 300 µmol/kg | [3][8] |
| Seizures | Mouse | Reduced seizure severity and neuronal death | Intraperitoneal (i.p.) | 5 and 15 mg/kg | [3][8] |
| Parkinson's Disease Model (6-OHDA) | - | Prevented depletion of striatal dopamine | - | - | [10] |
| Diabetic Neuropathic Pain | Rat | Reduced mechanical and thermal hyperalgesia | Intrathecal | - | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to probe P2X7 receptor function.
In Vitro Calcium Influx Assay
This protocol measures the ability of A 438079 to inhibit agonist-induced intracellular calcium elevation in cells expressing the P2X7 receptor.
Materials:
-
HEK293 cells stably expressing human or rat P2X7 receptor.[12]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[13]
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺).
-
This compound stock solution (in DMSO).
-
P2X7 receptor agonist (e.g., ATP or BzATP).
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed HEK293-P2X7 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.[12][13]
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 45-60 minutes at 37°C in the dark.[13]
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.[14]
-
Compound Incubation: Prepare serial dilutions of A 438079 in assay buffer. Add the antagonist solutions to the respective wells and incubate for 15-30 minutes at 37°C.[12][15] Include a vehicle control (DMSO).
-
Agonist Stimulation and Data Acquisition: Record a baseline fluorescence reading for 10-20 seconds. Add the P2X7 agonist (e.g., BzATP at its EC80 concentration) to the wells and immediately begin kinetic reading of fluorescence intensity for several minutes using a fluorescence plate reader.[13]
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium influx for each concentration of A 438079. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the antagonist concentration.
In Vitro IL-1β Release Assay
This protocol quantifies the inhibitory effect of A 438079 on the release of the pro-inflammatory cytokine IL-1β from immune cells.
Materials:
-
Human THP-1 monocytic cell line or primary microglia.[12]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Lipopolysaccharide (LPS).[1]
-
This compound stock solution (in DMSO).
-
P2X7 receptor agonist (e.g., ATP or BzATP).
-
Human IL-1β ELISA kit.
Procedure:
-
Cell Priming: Culture THP-1 cells to the desired density. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[1][12]
-
Compound Incubation: Wash the cells to remove the LPS-containing medium. Pre-incubate the cells with varying concentrations of A 438079 for 30-60 minutes.[1][12]
-
Agonist Stimulation: Stimulate the cells with a P2X7 agonist (e.g., ATP at 1-5 mM or BzATP at 100-300 µM) for 30-60 minutes.[1]
-
Supernatant Collection: Centrifuge the cell plates to pellet the cells and carefully collect the supernatants.[1][12]
-
Cytokine Quantification: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[1][12]
-
Data Analysis: Calculate the percentage inhibition of IL-1β release for each A 438079 concentration compared to the vehicle control. Determine the IC50 value.[1]
In Vitro Pore Formation Assay (YO-PRO-1 Uptake)
This assay measures the ability of A 438079 to block the formation of the large transmembrane pore associated with prolonged P2X7 receptor activation.
Materials:
-
Cells expressing P2X7 receptors (e.g., J774 macrophages, HEK293-P2X7).
-
Assay buffer.
-
YO-PRO-1 fluorescent dye.
-
This compound stock solution (in DMSO).
-
P2X7 receptor agonist (e.g., ATP or BzATP).
-
96-well plate.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.
-
Compound Incubation: Pre-incubate the cells with various concentrations of A 438079 for an appropriate time (e.g., 15-30 minutes).[16]
-
Dye and Agonist Addition: Add a solution containing the P2X7 agonist (e.g., 5 mM ATP or 300 µM BzATP) and YO-PRO-1 (e.g., 1-2 µM) to the wells.[16]
-
Fluorescence Measurement: Monitor the increase in fluorescence over time as YO-PRO-1 enters the cells through the formed pore and intercalates with nucleic acids.[17]
-
Data Analysis: Determine the rate of fluorescence increase or the total fluorescence change. Calculate the percentage inhibition of dye uptake for each A 438079 concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by A 438079 and a general workflow for its evaluation.
Caption: P2X7 Receptor Signaling Pathway and A 438079 Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. P2X7 receptor signaling during adult hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetically determined P2X7 receptor pore formation regulates variability in chronic pain sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The P2X7 Receptor: Central Hub of Brain Diseases [frontiersin.org]
- 7. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells [jove.com]
- 10. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The P2X7 Receptor Is Involved in Diabetic Neuropathic Pain Hypersensitivity Mediated by TRPV1 in the Rat Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Investigating Purinergic Signaling with A-438079 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purinergic signaling, a ubiquitous form of extracellular communication, is mediated by purine (B94841) nucleotides and nucleosides like adenosine (B11128) triphosphate (ATP). This signaling pathway plays a critical role in a myriad of physiological and pathological processes, including inflammation, neurotransmission, and cell death. The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key component of the purinergic signaling cascade. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream events, making it a compelling therapeutic target for a range of inflammatory and neurological disorders. A-438079 hydrochloride is a potent and selective antagonist of the P2X7 receptor, making it an invaluable tool for investigating the intricacies of purinergic signaling. This technical guide provides a comprehensive overview of A-438079 hydrochloride, including its mechanism of action, experimental protocols for its use, and a summary of its pharmacological properties.
A-438079 Hydrochloride: Chemical and Pharmacological Properties
A-438079 hydrochloride is a competitive antagonist of the P2X7 receptor, effectively blocking the influx of calcium and the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) that are mediated by P2X7R activation.[1] It exhibits selectivity for the P2X7 receptor over other P2X receptor subtypes.[2]
Table 1: Chemical Properties of A-438079 Hydrochloride
| Property | Value |
| Chemical Name | 3-[[5-(2,3-Dichlorophenyl)-1H-tetrazol-1-yl]methyl]pyridine hydrochloride |
| Molecular Formula | C₁₃H₉Cl₂N₅ · HCl |
| Molecular Weight | 342.61 g/mol |
| CAS Number | 899431-18-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Table 2: Pharmacokinetic Properties of A-438079
| Parameter | Value | Species |
| Bioavailability (IP) | 19% | Mouse |
| Plasma Protein Binding | 84% | Mouse |
| Half-life | ~1 hour | Mouse |
| Brain Penetration | Yes | Mouse |
Purinergic Signaling Pathway via P2X7 Receptor
The activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade with diverse cellular outcomes. The following diagram illustrates the central role of the P2X7 receptor in purinergic signaling and the inhibitory action of A-438079.
Quantitative Data on A-438079 Activity
The inhibitory potency of A-438079 has been characterized across various species and cell lines. The following tables summarize key quantitative data for easy comparison.
Table 3: In Vitro Inhibitory Activity of A-438079
| Assay | Species | Cell Line | IC₅₀ / pIC₅₀ | Reference |
| Ca²⁺ Influx | Human | Recombinant P2X7 cell line | pIC₅₀ = 6.9 | [3] |
| Ca²⁺ Influx | Human | 1321N1 astrocytoma | IC₅₀ = 300 nM | [4] |
| Ca²⁺ Influx | Rat | 1321N1 astrocytoma | IC₅₀ = 100 nM | [4] |
| Ca²⁺ Influx | Rat | 1321N1 astrocytoma | IC₅₀ = 321 nM | [5] |
| IL-1β Release | Human | THP-1 | pIC₅₀ = 6.7 | [4] |
| Ethidium Bromide Uptake | Human | THP-1 | IC₅₀ = ~126 nM | |
| Ca²⁺ Influx | Mouse | Recombinant P2X7 | IC₅₀ = ~100 nM | |
| Ca²⁺ Influx | Rat | Recombinant P2X7 | IC₅₀ = ~10 nM | |
| Ca²⁺ Influx | Human | Recombinant P2X7 | IC₅₀ = ~10 nM |
Table 4: Comparison of A-438079 with Other P2X7 Receptor Antagonists
| Antagonist | Species | Assay | IC₅₀ | Reference |
| A-438079 | Human | Ca²⁺ Influx | ~10 nM | |
| A-740003 | Human | Ca²⁺ Influx | 18-40 nM | |
| AZ11645373 | Human | Ca²⁺ Influx | 5-90 nM | |
| Brilliant Blue G (BBG) | Human | Ca²⁺ Influx | ~10 µM | |
| A-438079 | Mouse | Ca²⁺ Influx | ~100 nM | |
| A-740003 | Mouse | Ca²⁺ Influx | ~18 nM | |
| AZ11645373 | Mouse | Ca²⁺ Influx | >10 µM | |
| Brilliant Blue G (BBG) | Mouse | Ca²⁺ Influx | ~200 nM | |
| A-438079 | Rat | Ca²⁺ Influx | ~10 nM | |
| A-740003 | Rat | Ca²⁺ Influx | ~40 nM | |
| AZ11645373 | Rat | Ca²⁺ Influx | >10 µM | |
| Brilliant Blue G (BBG) | Rat | Ca²⁺ Influx | ~50 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate purinergic signaling using A-438079 hydrochloride.
General Experimental Workflow
The following diagram outlines a typical workflow for an in vitro experiment using A-438079.
Calcium Influx Assay
This assay measures the ability of A-438079 to inhibit the influx of calcium ions into cells upon P2X7 receptor activation.
-
Materials:
-
Cell line expressing the P2X7 receptor (e.g., HEK293 or 1321N1 astrocytoma cells stably expressing P2X7R).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
A-438079 hydrochloride.
-
P2X7R agonist (e.g., ATP or BzATP).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
96-well black, clear-bottom plates.
-
Fluorometric plate reader or fluorescence microscope.
-
-
Protocol:
-
Cell Preparation: Seed the P2X7R-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with HBSS and then incubate with the fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Antagonist Treatment: Wash the cells to remove excess dye. Pre-incubate the cells with various concentrations of A-438079 for a specified period (e.g., 30 minutes).
-
Agonist Stimulation: Activate the P2X7 receptor by adding an agonist (e.g., ATP or BzATP).
-
Fluorescence Measurement: Immediately measure the change in intracellular calcium concentration in real-time by monitoring the fluorescence intensity using a fluorometric plate reader or fluorescence microscope.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of calcium influx by plotting the response against the concentration of A-438079.
-
YO-PRO-1 Uptake Assay (Pore Formation Assay)
This assay assesses the formation of the large, non-selective pore associated with sustained P2X7 receptor activation by measuring the uptake of the fluorescent dye YO-PRO-1, which is normally impermeable to the cell membrane.
-
Materials:
-
Cell line expressing the P2X7 receptor.
-
YO-PRO-1 iodide.
-
A-438079 hydrochloride.
-
P2X7R agonist (e.g., ATP or BzATP).
-
Suitable buffer.
-
96-well plates.
-
Fluorescence plate reader or flow cytometer.
-
-
Protocol:
-
Cell Preparation: Seed the P2X7R-expressing cells in a 96-well plate and culture overnight.
-
Antagonist and Dye Incubation: Pre-incubate the cells with varying concentrations of A-438079 for a specified period. Add YO-PRO-1 dye to the cell culture medium.
-
Agonist Stimulation: Induce sustained activation of the P2X7 receptor by adding a high concentration of ATP or BzATP.
-
Fluorescence Measurement: Measure the uptake of the dye into the cells by detecting the increase in intracellular fluorescence using a fluorescence plate reader or flow cytometry.
-
Data Analysis: Calculate the IC₅₀ for the inhibition of dye uptake.
-
Interleukin-1β (IL-1β) Release Assay
This assay quantifies the ability of A-438079 to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.
-
Materials:
-
Immune cells (e.g., THP-1 monocytes or primary macrophages).
-
Lipopolysaccharide (LPS).
-
A-438079 hydrochloride.
-
P2X7R agonist (e.g., ATP or BzATP).
-
Cell culture medium.
-
IL-1β ELISA kit.
-
-
Protocol:
-
Cell Priming: Prime the immune cells with LPS to induce the expression of pro-IL-1β.
-
Antagonist Treatment: Pre-incubate the primed cells with varying concentrations of A-438079.
-
Agonist Stimulation: Activate the P2X7 receptor by adding a high concentration of ATP or BzATP.
-
Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.
-
Quantification: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit.
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of IL-1β release.
-
Patch-Clamp Electrophysiology
Whole-cell patch-clamp is used to directly measure the ion channel activity of the P2X7 receptor and its inhibition by A-438079.
-
Materials:
-
Cells expressing P2X7 receptors.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular and intracellular recording solutions.
-
A-438079 hydrochloride.
-
P2X7R agonist (e.g., ATP or BzATP).
-
-
Protocol:
-
Cell Preparation: Plate cells expressing P2X7 receptors on coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording: Establish a whole-cell patch-clamp configuration on a target cell.
-
Agonist Application: Apply the P2X7R agonist to the cell to evoke an inward current.
-
Antagonist Application: Co-apply A-438079 with the agonist or pre-apply A-438079 before agonist application to measure its inhibitory effect on the P2X7R-mediated current.
-
Data Analysis: Analyze the reduction in the amplitude of the agonist-evoked current to determine the inhibitory effect of A-438079.
-
In Vivo Neuropathic Pain Model
A-438079 can be used to investigate the role of P2X7 receptors in animal models of neuropathic pain.
-
Materials:
-
Rodents (rats or mice).
-
Surgical instruments for inducing neuropathic pain (e.g., chronic constriction injury or spared nerve injury models).
-
A-438079 hydrochloride formulated for in vivo administration.
-
Behavioral testing equipment (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia).
-
-
Protocol:
-
Induction of Neuropathic Pain: Surgically induce neuropathic pain in the animals using a validated model.
-
Drug Administration: Administer A-438079 systemically (e.g., intraperitoneally) or locally (e.g., intrathecally) at various doses.
-
Behavioral Testing: Assess pain behaviors, such as mechanical allodynia and thermal hyperalgesia, at different time points after drug administration.
-
Data Analysis: Compare the pain thresholds of A-438079-treated animals to vehicle-treated controls to determine the analgesic efficacy.
-
Conclusion
A-438079 hydrochloride is a powerful and selective tool for dissecting the complex roles of the P2X7 receptor in purinergic signaling. Its utility in a wide range of in vitro and in vivo experimental paradigms has significantly advanced our understanding of the physiological and pathological functions of this important ion channel. The detailed protocols and compiled data in this guide are intended to facilitate further research into the therapeutic potential of targeting the P2X7 receptor for a variety of human diseases. As with any pharmacological tool, careful experimental design and appropriate controls are paramount to obtaining robust and reproducible results.
References
- 1. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. mdpi.com [mdpi.com]
- 4. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A-438079 Hydrochloride: A Technical Guide to its Role as a Selective Antagonist of ATP-Gated P2X7 Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of A-438079 hydrochloride, a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its role in cellular signaling pathways.
Core Concepts: Mechanism of Action
A-438079 hydrochloride is a competitive antagonist of the P2X7 receptor. The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels, activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP). This activation triggers the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. Prolonged activation can lead to the formation of a larger, non-selective pore, permeable to molecules up to 900 Da.
A-438079 selectively binds to the P2X7 receptor, preventing ATP from binding and thereby inhibiting the downstream signaling cascades. Its selectivity is a key feature, as it shows little to no activity at other P2X receptor subtypes. This targeted action makes A-438079 a valuable tool for studying the physiological and pathological roles of the P2X7 receptor and a potential therapeutic agent for various inflammatory and neurological conditions.
Quantitative Data Summary
The following tables summarize the key quantitative data for A-438079 hydrochloride across various experimental models.
Table 1: In Vitro Potency of A-438079 Hydrochloride
| Parameter | Species | Cell Line/System | Agonist | Value | Reference |
| IC₅₀ | Human | Recombinant P2X7 in 1321N1 astrocytoma cells | BzATP | 300 nM | |
| IC₅₀ | Rat | Recombinant P2X7 in 1321N1 astrocytoma cells | BzATP | 100 nM | |
| IC₅₀ | Rat | 1321N1 cells stably expressing rat P2X7 receptors | BzATP (10 µM) | 321 nM | |
| IC₅₀ | Human | HEK293 cells expressing recombinant P2X7 | Benzoylbenzoic ATP | 0.12303 µM | |
| IC₅₀ | Human | 1321N1 cells expressing human P2X7 | Calcium flux | 0.12589 µM | |
| IC₅₀ | Human | THP-1 cells | BzATP-induced ethidium (B1194527) uptake | 0.12589 µM | |
| pIC₅₀ | Human | Recombinant P2X7 cell line | Ca²⁺ influx | 6.9 |
Table 2: In Vivo Efficacy of A-438079 Hydrochloride
| Parameter | Animal Model | Condition | Administration Route | Value | Reference |
| ED₅₀ | Rat | Neuropathic pain (spinal nerve ligation) | - | 76 µM/kg | |
| Effective Dose | Rat | Neuropathic pain (SNL and CCI models) | i.p. | 100 and 300 µmol/kg | |
| Effective Dose | Rat | Seizure | i.p. | 5 and 15 mg/kg | |
| Effective Dose | Rat | Sepsis (LPS-induced) | i.p. | 15 mg/kg |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the P2X7 receptor signaling pathway and a typical experimental workflow for evaluating P2X7 antagonists.
Figure 1: P2X7 Receptor Signaling Pathway and Inhibition by A-438079.
Figure 2: General Experimental Workflow for Evaluating A-438079 Activity.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of A-438079 hydrochloride.
Calcium Influx Assay using a Fluorometric Imaging Plate Reader (FLIPR)
This protocol is designed to measure changes in intracellular calcium concentration in response to P2X7 receptor activation and its inhibition by A-438079.
Materials:
-
P2X7 receptor-expressing cells (e.g., 1321N1 astrocytoma cells, HEK293 cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine-coated 96-well black, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Assay buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺)
-
P2X7 receptor agonist (e.g., ATP, BzATP)
-
A-438079 hydrochloride
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating: Seed P2X7-expressing cells into poly-D-lysine-coated 96-well plates at an appropriate density and culture overnight to allow for cell adherence.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in the assay buffer.
-
Remove the culture medium from the cell plate and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in a CO₂ incubator.
-
Gently wash the cells with the assay buffer to remove any extracellular dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of A-438079 hydrochloride in the assay buffer.
-
Add the A-438079 dilutions or a vehicle control to the appropriate wells of the cell plate.
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
FLIPR Measurement:
-
Place the cell plate and the agonist plate (containing the P2X7 agonist at a final desired concentration) into the FLIPR instrument.
-
Record a baseline fluorescence reading for a set period (e.g., 10-20 seconds).
-
The instrument will then automatically add the agonist to the cell plate.
-
Continue to record the fluorescence intensity for an additional period (e.g., 2-3 minutes) to capture the calcium influx.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium concentration.
-
Calculate the percentage of inhibition of the agonist-induced calcium influx for each concentration of A-438079.
-
Plot the percentage of inhibition against the log concentration of A-438079 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Interleukin-1β (IL-1β) Release Assay
This protocol measures the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation and its inhibition by A-438079.
Materials:
-
Immune cells (e.g., human THP-1 monocytes, primary macrophages)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) for priming
-
P2X7 receptor agonist (e.g., ATP, BzATP)
-
A-438079 hydrochloride
-
Human IL-1β ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Priming:
-
Culture the immune cells in the appropriate medium. For some cell types like THP-1 monocytes, differentiation into a macrophage-like state may be required (e.g., using PMA).
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.
-
-
Compound Incubation:
-
Prepare serial dilutions of A-438079 hydrochloride in the cell culture medium.
-
After the priming step, replace the medium with fresh medium containing the A-438079 dilutions or a vehicle control.
-
Incubate for 1 hour.
-
-
P2X7 Activation:
-
Add the P2X7 agonist (e.g., 5 mM ATP) to the wells.
-
Incubate for 45-60 minutes at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate at a low speed (e.g., 400 x g) for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
-
ELISA for IL-1β:
-
Quantify the concentration of IL-1β in the collected supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions. This typically involves:
-
Adding the supernatants and standards to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the IL-1β standard.
-
Determine the concentration of IL-1β in each sample from the standard curve.
-
Calculate the percentage of inhibition of agonist-induced IL-1β release for each concentration of A-438079.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the antagonist.
-
Pore Formation Assay using YO-PRO-1 Dye
This assay assesses the formation of the large, non-selective pore associated with prolonged P2X7 receptor activation by measuring the uptake of the fluorescent dye YO-PRO-1.
Materials:
-
P2X7 receptor-expressing cells
-
Cell culture medium
-
Assay buffer
-
P2X7 receptor agonist (e.g., ATP, BzATP)
-
A-438079 hydrochloride
-
YO-PRO-1 iodide dye
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and culture overnight.
-
Compound Incubation:
-
Prepare serial dilutions of A-438079 hydrochloride in the assay buffer.
-
Wash the cells with the assay buffer.
-
Add the A-438079 dilutions or a vehicle control to the wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist and Dye Addition:
-
Prepare a solution containing both the P2X7 agonist and the YO-PRO-1 dye in the assay buffer.
-
Add this solution to the wells to initiate the reaction.
-
-
Fluorescence Measurement:
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for YO-PRO-1 (approximately 491 nm and 509 nm, respectively).
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the uptake of YO-PRO-1 through the P2X7 pore and its binding to intracellular nucleic acids.
-
Calculate the percentage of inhibition of agonist-induced dye uptake for each concentration of A-438079.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the antagonist.
-
Conclusion
A-438079 hydrochloride is a well-characterized, potent, and selective antagonist of the P2X7 receptor. Its ability to block ATP-gated ion channel function and subsequent inflammatory signaling cascades has made it an invaluable tool for researchers in academia and industry. The data and protocols presented in this guide provide a solid foundation for professionals seeking to investigate the role of the P2X7 receptor in health and disease and to explore the therapeutic potential of its antagonists. The continued study of compounds like A-438079 is crucial for the development of novel treatments for a range of debilitating conditions.
The Selective Antagonism of P2X7 by A-438079: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity profile of A-438079, a potent and competitive antagonist of the P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological processes, making it a significant therapeutic target. A-438079 has emerged as a valuable tool for studying the physiological and pathological roles of P2X7 due to its high selectivity. This document provides a comprehensive overview of its pharmacological properties, detailed experimental protocols for its characterization, and visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation: Potency and Selectivity of A-438079
The following tables summarize the quantitative data regarding the potency and selectivity of A-438079 for P2X7 receptors across different species and its activity against other P2X receptor subtypes.
Table 1: Potency of A-438079 on P2X7 Receptors Across Species
| Species | IC50 (nM) | Assay Type | Cell Line | Agonist |
| Human | 100 - 300 | Calcium Influx | 1321N1 Astrocytoma | BzATP |
| Rat | 100 | Calcium Influx | 1321N1 Astrocytoma | BzATP |
| Mouse | ~100 | Not Specified | Not Specified | Not Specified |
IC50 values represent the concentration of A-438079 required to inhibit 50% of the agonist-induced response. BzATP is a potent synthetic agonist of the P2X7 receptor.
Table 2: Selectivity Profile of A-438079 Against P2X Receptor Subtypes
| Receptor Subtype | IC50 (µM) | Comments |
| P2X1 | > 10 | Devoid of significant activity.[1] |
| P2X2 | > 10 | No significant activity observed.[2] |
| P2X3 | > 10 | No significant activity observed.[2] |
| P2X4 | > 10 | No significant activity observed.[2] |
| P2X5 | Not Reported | Data not available in the reviewed literature. |
| P2X6 | Not Reported | Data not available in the reviewed literature. |
| P2X7 | 0.1 - 0.3 | Potent and selective antagonist.[2][3] |
The high IC50 values for other P2X subtypes demonstrate the remarkable selectivity of A-438079 for the P2X7 receptor.
Core Signaling Pathway: P2X7 and NLRP3 Inflammasome Activation
Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a signaling cascade that leads to the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune response. This culminates in the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. A-438079 effectively blocks this pathway at its origin.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the selectivity of A-438079 for the P2X7 receptor are provided below.
Calcium Influx Assay
This assay measures the ability of A-438079 to inhibit the influx of extracellular calcium through the P2X7 ion channel upon agonist stimulation.
Workflow:
Methodology:
-
Cell Culture: Plate cells stably expressing the P2X7 receptor (e.g., HEK293 or 1321N1 astrocytoma cells) in 96-well black, clear-bottom microplates and culture overnight.
-
Dye Loading: Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.
-
Compound Addition: After washing to remove excess dye, add serial dilutions of A-438079 to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate in a fluorescence plate reader. After establishing a baseline reading, inject a P2X7 agonist, such as BzATP (typically at its EC80 concentration), into each well.
-
Data Acquisition and Analysis: Immediately begin kinetic measurement of fluorescence intensity for several minutes. Calculate the percentage of inhibition of the agonist-induced calcium influx for each concentration of A-438079 and determine the IC50 value by fitting the data to a dose-response curve.
YO-PRO-1 Dye Uptake Assay
Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective pore. This assay measures the uptake of the fluorescent dye YO-PRO-1, which can pass through this pore.
Methodology:
-
Cell Preparation: Seed P2X7-expressing cells in a 96-well plate and culture overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of A-438079 for a specified duration.
-
Agonist and Dye Addition: Add a solution containing both the P2X7 agonist (e.g., ATP or BzATP) and YO-PRO-1 dye to the wells.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light. Measure the fluorescence intensity using a microplate reader at an appropriate time point (e.g., 15-60 minutes after agonist addition).
-
Data Analysis: Determine the IC50 of A-438079 by plotting the percentage inhibition of dye uptake against the antagonist concentration.
Interleukin-1β (IL-1β) Release Assay
This assay quantifies the ability of A-438079 to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells, a key downstream event of P2X7 activation.
Methodology:
-
Cell Priming: Culture immune cells, such as the human monocytic cell line THP-1, and prime them with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.
-
Compound Incubation: Replace the medium with fresh serum-free medium containing various concentrations of A-438079 and incubate for 30-60 minutes.
-
Agonist Stimulation: Add a P2X7 agonist (e.g., ATP or BzATP) to the wells and incubate for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each A-438079 concentration and determine the IC50 value.
General Experimental Workflow for Antagonist Screening
The following diagram illustrates a generalized workflow for screening and characterizing P2X7 receptor antagonists like A-438079.
References
Methodological & Application
Application Notes and Protocols for A-438079 Hydrochloride in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed protocols for the dissolution and use of A-438079 hydrochloride, a potent and selective P2X7 receptor antagonist, for in vitro experimental assays.
Product Information
-
Product Name: A-438079 hydrochloride
-
Chemical Name: 3-[[5-(2,3-Dichlorophenyl)-1H-tetrazol-1-yl]methyl]pyridine hydrochloride
-
Molecular Formula: C₁₃H₉Cl₂N₅ • HCl[1]
-
Molecular Weight: 342.61 g/mol [2]
-
Mechanism of Action: A-438079 is a competitive antagonist of the P2X7 receptor. It effectively blocks the influx of calcium and the release of interleukin-1β (IL-1β) mediated by P2X7 activation, without significantly affecting other P2X receptors.[1] In 1321N1 cells expressing the rat P2X7 receptor, it has been shown to block BzATP-induced changes in intracellular calcium with an IC₅₀ of 321 nM.[2][3]
P2X7 Receptor Signaling Pathway
The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in inflammation, immune response, and programmed cell death.[4] Upon binding of extracellular ATP, the receptor opens, allowing the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[5] Prolonged activation can lead to the formation of a large, non-selective pore, triggering downstream signaling cascades.[5] A-438079 selectively blocks this initial channel activation.
Caption: P2X7 receptor signaling cascade and the inhibitory action of A-438079.
Solubility Data
A-438079 hydrochloride exhibits varying solubility depending on the solvent. It is highly soluble in organic solvents like DMSO and less soluble in aqueous solutions. For in vitro assays, preparing a concentrated stock solution in DMSO is the most common practice.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference(s) |
| DMSO | ≥ 100 mg/mL | ≥ 291.88 mM | Use fresh, anhydrous DMSO as it is hygroscopic. | [2][6] |
| 30 - 69 mg/mL | 87.56 - 201.39 mM | Sonication may be required. | [1][3] | |
| Water | 1.0 - 1.7 mg/mL | 2.92 - 5.0 mM | Requires heating (up to 80°C) and/or sonication. | [2][6][7] |
| Ethanol | 10 mg/mL | 29.19 mM | - | [1] |
| DMF | 30 mg/mL | 87.56 mM | - | [1] |
| DMSO:PBS (pH 7.2) (1:3) | 0.33 mg/mL | 0.96 mM | - | [1] |
| 50% DMSO in Water | ~8.5 mg/mL | ~25 mM | Used to prepare a stock solution. | [8] |
Experimental Protocols
Preparation of Stock Solution
The recommended solvent for preparing a primary stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Materials:
-
A-438079 hydrochloride powder
-
Anhydrous DMSO
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Equilibrate the A-438079 hydrochloride vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM). It is advisable to use newly opened DMSO as it can absorb moisture, which may reduce the solubility of the compound.[2][3]
-
Vortex or sonicate the solution until the compound is fully dissolved. Gentle warming can be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability. In solvent, A-438079 is stable for up to 1 year at -20°C and 2 years at -80°C.[2][9]
Preparation of Working Solution for Cell-Based Assays
Procedure:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution directly into the cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the cell culture is non-toxic, typically ≤ 0.5%. It is critical to run a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Mix the working solution thoroughly by gentle pipetting or brief vortexing before adding it to the cells. If using water as the solvent for the stock, the working solution should be sterile-filtered through a 0.22 µm filter before use.[2][9]
Caption: Workflow for preparing and using A-438079 in in vitro assays.
Example In Vitro Assay Protocol: Calcium Influx Assay
This protocol outlines the measurement of P2X7 receptor antagonism by A-438079 using a fluorescent calcium indicator.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293-P2X7, 1321N1-P2X7)[3]
-
A-438079 hydrochloride working solutions
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Methodology:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading: Remove the culture medium and wash the cells once with assay buffer. Add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer) to each well and incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash: Gently wash the cells two to three times with fresh assay buffer to remove extracellular dye.
-
Antagonist Pre-treatment: Add the A-438079 working solutions (prepared in assay buffer at various concentrations) to the respective wells. Include a vehicle control (buffer with DMSO) and a no-treatment control. Incubate for a specified period (e.g., 15-30 minutes) at room temperature or 37°C.[10]
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Set the instrument to record fluorescence intensity over time (kinetic read) at the appropriate excitation/emission wavelengths for the chosen dye.
-
Agonist Stimulation: After establishing a stable baseline fluorescence reading for a few minutes, add the P2X7 agonist (e.g., BzATP at its EC₇₀ concentration) to all wells simultaneously using an automated injection system if available.[2]
-
Data Recording: Continue recording the fluorescence signal for several minutes to capture the peak calcium response.
-
Data Analysis: Calculate the change in fluorescence intensity for each well. Plot the response against the concentration of A-438079 and fit the data to a dose-response curve to determine the IC₅₀ value.[10]
Disclaimer: These protocols are intended for guidance only. Researchers should optimize conditions for their specific cell types and experimental setups. Always adhere to laboratory safety protocols when handling chemical reagents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unife.it [iris.unife.it]
- 6. A 438079 hydrochloride | P2X7受体拮抗剂 | MCE [medchemexpress.cn]
- 7. This compound | P2X Receptor | TargetMol [targetmol.com]
- 8. Inflammasome modulation with P2X7 inhibitor A438079-loaded dressings for diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for A 438079 Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
A 438079 hydrochloride is a potent and selective competitive antagonist of the P2X7 receptor, an ATP-gated ion channel.[1] The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and microglia, and is implicated in inflammatory processes.[2][3] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often present at sites of tissue damage and inflammation, leads to a cascade of downstream events including calcium and sodium influx, potassium efflux, and the formation of a non-selective pore.[2][3] These events trigger the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).[4][5] Consequently, the P2X7 receptor is a significant therapeutic target for a range of inflammatory diseases. This compound serves as a critical tool for in vitro studies aimed at understanding the role of the P2X7 receptor in various pathological conditions and for the screening and development of novel therapeutics.
Mechanism of Action
This compound acts by competitively binding to the P2X7 receptor, thereby preventing its activation by the endogenous ligand, ATP. This blockade inhibits the initial influx of cations (Ca²⁺ and Na⁺) and the subsequent downstream signaling events. By preventing the activation of the P2X7 receptor, A 438079 effectively inhibits the assembly and activation of the NLRP3 inflammasome, a key multiprotein complex responsible for the maturation and secretion of IL-1β.[4][5] This targeted action makes A 438079 a highly specific tool for dissecting the P2X7 signaling pathway in cell-based assays.
Quantitative Data Summary
The inhibitory potency of this compound has been characterized in various cell lines and assay formats. The following tables summarize key quantitative data for easy comparison.
Table 1: Inhibitory Potency of this compound on P2X7 Receptor-Mediated Calcium Influx
| Cell Line | Species | Agonist | Potency Metric | Value | Reference |
| 1321N1 expressing rat P2X7 | Rat | BzATP (10 µM) | IC₅₀ | 321 nM | [1][6] |
| Human recombinant P2X7 cell line | Human | Not Specified | pIC₅₀ | 6.9 | |
| HEK293 expressing human P2X7 | Human | BzATP | IC₅₀ | 123.03 nM | [6] |
| 1321N1 expressing human P2X7 | Human | Not Specified | IC₅₀ | 125.89 nM | [6] |
Table 2: Inhibitory Potency of this compound on Other P2X7 Receptor-Mediated Events
| Assay | Cell Line | Species | Agonist | Potency Metric | Value | Reference |
| Ethidium Bromide Uptake | THP-1 | Human | BzATP | pIC₅₀ | 6.9 | [7] |
| IL-1β Release | Not Specified | Not Specified | Not Specified | pIC₅₀ | 6.9 | [8] |
Experimental Protocols
Herein, we provide detailed protocols for key in vitro experiments to assess the antagonistic activity of this compound.
Protocol 1: Measurement of Intracellular Calcium Influx
This protocol describes how to measure the inhibition of P2X7 receptor-mediated intracellular calcium mobilization using a fluorescent calcium indicator.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293-P2X7, THP-1, or primary microglia)
-
This compound
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other suitable assay buffer
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and injectors
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye. For example, for Fluo-4 AM, prepare a solution of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBS.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBS to remove extracellular dye. Leave 100 µL of HBS in each well.
-
Compound Pre-incubation: Prepare serial dilutions of this compound in HBS. Add the desired concentrations to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle control wells (e.g., DMSO in HBS).
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the plate reader to record fluorescence kinetically (e.g., every 1-2 seconds) at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for approximately 30-60 seconds.
-
Using the plate reader's injector, add a P2X7 agonist (e.g., ATP to a final concentration of 1-5 mM, or BzATP to a final concentration of 10-100 µM) to stimulate calcium influx.
-
Continue recording the fluorescence for another 2-5 minutes to capture the peak response and subsequent plateau.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. To determine the IC₅₀ value of A 438079, plot the percentage of inhibition of the agonist-induced calcium response against the log concentration of the antagonist and fit the data to a four-parameter logistic equation.[1][8]
Protocol 2: Measurement of IL-1β Release (ELISA)
This protocol outlines the steps to quantify the inhibition of P2X7 receptor-induced IL-1β release from immune cells.
Materials:
-
Immune cells (e.g., primary monocytes, macrophages, or THP-1 cells)
-
Lipopolysaccharide (LPS)
-
This compound
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Human or mouse IL-1β ELISA kit
-
24- or 48-well cell culture plates
-
Microplate reader for absorbance measurement
Procedure:
-
Cell Seeding and Priming:
-
Seed the immune cells in a 24- or 48-well plate at an appropriate density.
-
For many immune cells, a priming step is necessary to induce the expression of pro-IL-1β. Prime the cells by treating them with LPS (e.g., 100 ng/mL to 1 µg/mL) for 2-4 hours at 37°C.[9]
-
-
Compound Pre-incubation:
-
After priming, wash the cells once with fresh, serum-free medium.
-
Add fresh medium containing various concentrations of this compound or vehicle control to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
P2X7 Receptor Activation:
-
Stimulate the cells by adding a P2X7 agonist (e.g., ATP to a final concentration of 1-5 mM or BzATP to 100-300 µM).
-
Incubate for an additional 30-60 minutes at 37°C.
-
-
Supernatant Collection: After the final incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.
-
ELISA:
-
Data Analysis: Generate a standard curve using the recombinant IL-1β provided in the ELISA kit. Use the standard curve to determine the concentration of IL-1β in each sample. Calculate the percentage of inhibition of IL-1β release for each concentration of A 438079 and determine the IC₅₀ value as described in the calcium influx protocol.
Protocol 3: Cell Viability/Cytotoxicity Assay
This protocol is used to assess whether the observed effects of this compound are due to its specific antagonism of the P2X7 receptor or to general cytotoxicity.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo®)
-
96-well clear or opaque-walled microplates (depending on the assay)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere and grow overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, including concentrations used in the functional assays and higher concentrations. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for a period relevant to the functional assays (e.g., a few hours) or for a longer duration (e.g., 24-72 hours) to assess long-term effects.
-
Viability Measurement:
-
For MTT/MTS assays: Add the reagent to each well and incubate for 1-4 hours at 37°C. Then, add the solubilization solution (for MTT) and measure the absorbance at the appropriate wavelength.
-
For ATP-based assays: Add the lytic reagent that also contains luciferase and luciferin (B1168401) to each well, and after a short incubation, measure the luminescence.
-
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. A significant decrease in cell viability would indicate a cytotoxic effect of the compound at the tested concentrations.
Visualizations
The following diagrams illustrate the P2X7 receptor signaling pathway and a typical experimental workflow for studying this compound.
Caption: P2X7 receptor signaling pathway and the inhibitory action of A 438079.
Caption: General experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of P2X7 Receptors in Release of IL-1β: A Possible Mediator of Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The P2X7 Receptor-Interleukin-1 Liaison [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A438079 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. file.elabscience.com [file.elabscience.com]
Application Notes and Protocols: A-438079 Hydrochloride in Animal Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of A-438079 hydrochloride, a selective P2X7 receptor antagonist, in preclinical animal models of neuropathic pain. The protocols and data presented are intended to assist researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction
Neuropathic pain is a chronic and debilitating condition arising from damage to the somatosensory nervous system.[1] The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a key player in the pathophysiology of neuropathic pain, primarily through its role in mediating neuroinflammation.[1][2][3] A-438079 hydrochloride is a potent and selective antagonist of the P2X7R, making it a valuable tool for investigating the role of this receptor in neuropathic pain and for assessing its potential as a therapeutic target.[4] In various animal models of neuropathic pain, administration of A-438079 has been shown to dose-dependently reduce mechanical allodynia and thermal hyperalgesia.[1]
Data Summary
The following tables summarize the quantitative effects of A-438079 hydrochloride in preclinical models of neuropathic pain.
Table 1: Effect of Intrathecal A-438079 on Mechanical Allodynia in a Rat Model of Spared Nerve Injury (SNI)
| Treatment Group | Dose (Intrathecal) | Paw Withdrawal Threshold (g) - Day 3 Post-SNI | Paw Withdrawal Threshold (g) - Day 5 Post-SNI | Paw Withdrawal Threshold (g) - Day 7 Post-SNI |
| SNI + Vehicle | - | Baseline | Reduced | Reduced |
| SNI + A-438079 | 10 µg | Baseline | Significantly Increased vs. Vehicle | Significantly Increased vs. Vehicle |
| SNI + A-438079 | 30 µg | Baseline | Significantly Increased vs. Vehicle | Significantly Increased vs. Vehicle |
| SNI + A-438079 | 100 µg | Baseline | Significantly Increased vs. Vehicle | Significantly Increased vs. Vehicle |
Note: Data are representative of typical findings. Actual values may vary depending on the specific experimental conditions.[5]
Table 2: Effect of Intrathecal A-438079 on Pro-inflammatory Cytokine Levels in the Spinal Cord of Neuropathic Pain Models
| Treatment Group | Dose (Intrathecal) | IL-1β Level | TNF-α Level |
| Sham | - | Baseline | Baseline |
| Neuropathic Pain Model + Vehicle | - | Significantly Increased | Significantly Increased |
| Neuropathic Pain Model + A-438079 | 35 µ g/rat | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |
Note: Data are representative of typical findings. Actual values may vary depending on the specific experimental conditions.[6]
Signaling Pathway
The diagram below illustrates the proposed mechanism of action of A-438079 in mitigating neuropathic pain through the blockade of the P2X7 receptor on microglia.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of A-438079 in a neuropathic pain model.
Detailed Experimental Protocols
Animal Models of Neuropathic Pain
-
Anesthesia: Anesthetize adult male Sprague-Dawley rats (200-250g) with isoflurane.
-
Surgical Preparation: Shave and disinfect the lateral surface of the thigh.
-
Sciatic Nerve Exposure: Make a small skin incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Ligation: Loosely tie four chromic gut sutures (4-0) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Closure: Suture the muscle layer and close the skin incision with wound clips.
-
Sham Control: For sham-operated animals, expose the sciatic nerve as described above but do not apply ligatures.
-
Post-operative Care: House animals individually with soft bedding and monitor for signs of distress. Allow a recovery period of 7-14 days for the development of neuropathic pain behaviors before commencing treatment.
-
Anesthesia and Preparation: Follow the same anesthesia and surgical preparation steps as for the CCI model.
-
Sciatic Nerve Exposure: Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Nerve Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a 5-0 silk suture and transect them distal to the ligation, removing a 2-4 mm section of the distal nerve stump. Take care to leave the sural nerve intact.
-
Closure and Post-operative Care: Close the muscle and skin layers and provide post-operative care as described for the CCI model. Neuropathic pain behaviors typically develop within 3-7 days.
Behavioral Assays for Pain Assessment
-
Acclimation: Place the rats in individual transparent plastic cages on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes before testing.
-
Stimulation: Apply a series of calibrated von Frey filaments with logarithmically incremental stiffness to the mid-plantar surface of the hind paw.
-
Response: A positive response is defined as a brisk withdrawal or flinching of the paw upon application of the filament.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). Start with a filament in the middle of the range and, depending on the response, use a stiffer or weaker filament in the next trial.
-
Data Recording: Record the filament force that elicits a consistent withdrawal response.
-
Acclimation: Place the rats in the testing apparatus, which consists of individual plastic chambers on a glass floor, and allow them to acclimate.
-
Heat Source: A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.
-
Measurement: The time from the initiation of the heat stimulus to the withdrawal of the paw is automatically recorded as the paw withdrawal latency (PWL).
-
Cut-off Time: A cut-off time (typically 20-30 seconds) should be set to prevent tissue damage.
-
Testing: Take an average of three measurements per paw, with at least a 5-minute interval between measurements.
Administration of A-438079 Hydrochloride
-
Anesthesia: Briefly anesthetize the rat with isoflurane.
-
Positioning: Place the animal in a prone position with the lumbar area flexed.
-
Injection Site: Palpate the iliac crests to identify the L5-L6 intervertebral space.
-
Injection: Insert a 30-gauge needle connected to a microsyringe into the intervertebral space until a tail flick is observed, indicating entry into the intrathecal space.
-
Drug Delivery: Slowly inject the desired volume (typically 10-20 µL) of A-438079 solution (dissolved in saline or another appropriate vehicle).
-
Recovery: Monitor the animal until it has fully recovered from anesthesia.
References
- 1. P2X7 receptor as a key player in pathological pain: insights into Neuropathic, inflammatory, and cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of microglial P2X7 receptor in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focus on P2X7R in microglia: its mechanism of action and therapeutic prospects in various neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of the P2X7 receptor in spinal microglia in a neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spinal cannabinoid receptor 2 activation alleviates neuropathic pain by regulating microglia and suppressing P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for A-438079 Hydrochloride in IL-1β Release Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-438079 hydrochloride is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2] The activation of the P2X7R on immune cells, such as macrophages and microglia, is a critical step in the maturation and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[3][4][5] This process is implicated in a variety of inflammatory diseases.[5][6] A-438079 effectively blocks this pathway, making it a valuable tool for studying the role of the P2X7 receptor in inflammation and a potential therapeutic agent.[6][7] These application notes provide detailed protocols for utilizing A-438079 to inhibit IL-1β release in a research setting.
Mechanism of Action
Extracellular ATP, often released from damaged cells, acts as a danger signal by binding to the P2X7 receptor on immune cells.[3] This binding triggers the opening of the P2X7R ion channel, leading to K+ efflux. The drop in intracellular K+ concentration is a key signal for the assembly of the NLRP3 inflammasome, a multi-protein complex.[8] The assembled inflammasome then activates caspase-1, which cleaves pro-IL-1β into its mature, active form.[3][9] Mature IL-1β is then released from the cell, where it mediates a potent inflammatory response. A-438079 selectively binds to the P2X7 receptor, preventing ATP from activating the channel and thereby inhibiting the entire downstream signaling cascade that leads to IL-1β release.[7]
Caption: P2X7R signaling pathway for IL-1β release and its inhibition by A-438079.
Quantitative Data: Inhibitory Concentration of A-438079
The potency of A-438079 can vary depending on the cell type, species, and specific experimental conditions. The following table summarizes the reported inhibitory concentrations.
| Parameter | Species | Cell Type/System | Agonist | Value | Reference(s) |
| pIC₅₀ | Human | THP-1 monocytes | BzATP | 6.7 | [10] |
| pIC₅₀ | Not Specified | Not Specified | Not Specified | 6.9 | [1][2] |
| IC₅₀ | Rat | 1321N1 cells expressing rP2X7R | BzATP (10 µM) | 321 nM | [2] |
| Effective Conc. | Mouse | Primary submandibular gland cells | ATP (3 mM) | 25 µM | [11] |
| Effective Conc. | Human | Peripheral blood monocytes | BzATP | 10 µM | [12] |
Note: pIC₅₀ is the negative logarithm of the IC₅₀ value. An IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
In Vitro IL-1β Release Assay from Monocytes/Macrophages
This protocol details a common method to quantify the inhibitory effect of A-438079 on IL-1β release from cultured monocytic cell lines (e.g., THP-1) or primary macrophages.
Materials:
-
A-438079 hydrochloride
-
Monocytic cell line (e.g., human THP-1) or primary macrophages
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Phorbol 12-myristate 13-acetate (PMA) (for THP-1 differentiation)
-
P2X7 receptor agonist (ATP or BzATP)
-
Phosphate-buffered saline (PBS)
-
IL-1β ELISA kit
Protocol:
-
Cell Preparation and Priming:
-
For THP-1 cells, differentiate them into macrophage-like cells by treating with PMA (e.g., 25-100 ng/mL) for 24-48 hours.
-
Seed the cells in a multi-well plate at a desired density and allow them to adhere.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[10]
-
-
Antagonist Treatment:
-
Carefully wash the cells with warm PBS to remove the LPS-containing medium.
-
Pre-incubate the cells with varying concentrations of A-438079 hydrochloride for 30-60 minutes.[10] A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Agonist Stimulation:
-
Supernatant Collection:
-
Following incubation, centrifuge the plate to pellet any detached cells.
-
Carefully collect the cell culture supernatant.
-
-
Quantification of IL-1β:
-
Measure the concentration of mature IL-1β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β release inhibition for each concentration of A-438079 compared to the agonist-only control.
-
Plot the data and determine the IC₅₀ value, which is the concentration of A-438079 that inhibits 50% of the IL-1β release.
-
Caption: General workflow for an in vitro IL-1β release inhibition assay.
Concluding Remarks
A-438079 hydrochloride is a critical pharmacological tool for investigating the role of the P2X7 receptor in IL-1β-mediated inflammation. The protocols and data presented here provide a framework for researchers to design and execute experiments to study this pathway. It is important to empirically determine the optimal concentrations and incubation times for the specific cell type and experimental conditions being used. The provided information should serve as a starting point for developing robust and reproducible assays to evaluate the therapeutic potential of P2X7 receptor inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of P2X7 Receptors in Release of IL-1β: A Possible Mediator of Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The P2X7 Receptor-Interleukin-1 Liaison [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2X7 receptor differentially couples to distinct release pathways for IL-1beta in mouse macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. P2X7 receptor antagonism prevents IL-1β release from salivary epithelial cells and reduces inflammation in a mouse model of autoimmune exocrinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Temporal Interleukin-1β Secretion from Primary Human Peripheral Blood Monocytes by P2X7-independent and P2X7-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of A-438079 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration routes for A-438079 hydrochloride, a potent and selective P2X7 receptor antagonist. This document includes a summary of quantitative data from various studies, detailed experimental protocols for different administration routes, and visualizations of the associated signaling pathways.
Data Presentation: Summary of In Vivo Studies
The following table summarizes the quantitative data from various animal studies investigating the effects of A-438079 hydrochloride.
| Animal Model | Administration Route | Dosage Range | Vehicle | Key Findings |
| Rats (Sepsis Model) | Intraperitoneal (i.p.) | 15 mg/kg | DMSO | Alleviated oxidative stress in the lungs. |
| Mice (Liver Injury Model) | Intraperitoneal (i.p.) | 80 mg/kg | Saline | Protected against acetaminophen-induced liver injury.[1] |
| Rats (Neuropathic Pain Model) | Intravenous (i.v.) | 80 µmol/kg | Not Specified | Reduced noxious and innocuous evoked activity of spinal neurons.[2][3][4][5] |
| Rats (Neuropathic Pain Model) | Intraperitoneal (i.p.) | 100 - 300 µmol/kg | Not Specified | Significantly raised withdrawal thresholds.[2][3][5] |
| Mice (Seizure Model) | Intraperitoneal (i.p.) | 5 and 15 mg/kg | Not Specified | Reduced seizure severity and neuronal death.[2][3][5] |
| Mice (Methamphetamine-Induced Reward Model) | Intraperitoneal (i.p.) | 5, 10, 50 mg/kg | Not Specified | Reduced hyperlocomotion and rewarding effects of methamphetamine. |
Experimental Protocols
Intraperitoneal (i.p.) Injection
Intraperitoneal injection is the most commonly reported route for A-438079 hydrochloride administration in rodent models.
Materials:
-
A-438079 hydrochloride powder
-
Vehicle (select one):
-
Sterile 0.9% Saline
-
Dimethyl sulfoxide (B87167) (DMSO)
-
10% DMSO in sterile saline
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3]
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, for enhancing solubility)
-
Sterile syringes and needles (e.g., 25-27 gauge)
Protocol:
-
Preparation of A-438079 Hydrochloride Solution:
-
For Saline Vehicle: Weigh the desired amount of A-438079 hydrochloride and dissolve it in sterile 0.9% saline to the final desired concentration. Vortex thoroughly. If solubility is an issue, gentle warming or sonication can be applied. For a 30 mg/mL solution, add 30 mg of the compound to 1 mL of physiological saline and mix until clear. The solution should be used immediately.[2]
-
For DMSO-based Vehicle: To prepare a stock solution, dissolve A-438079 hydrochloride in 100% DMSO. For the final injection volume, this stock can be diluted with sterile saline. A common final concentration of DMSO in the injected solution is 10% or less to minimize toxicity.
-
For Complex Vehicle: For a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, first dissolve the compound in DMSO, then add PEG300 and Tween-80, mix well, and finally add saline to the desired final volume.[3]
-
-
Animal Handling: Gently restrain the mouse or rat.
-
Injection Procedure:
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 10-20 degree angle.
-
Aspirate briefly to ensure no blood or urine is drawn, confirming the needle is in the peritoneal cavity.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and monitor the animal for any adverse reactions.
-
Intravenous (i.v.) Injection
Intravenous injection allows for direct and rapid systemic delivery of the compound.
Materials:
-
A-438079 hydrochloride powder
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Heating block or water bath (optional)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restrainer for tail vein injection
Protocol:
-
Preparation of A-438079 Hydrochloride Solution:
-
Dissolve A-438079 hydrochloride in sterile 0.9% saline to the desired concentration. The compound is soluble in water at 1 mg/mL with the aid of ultrasonication, warming, and heating to 80°C.[3] Ensure the solution is clear and free of particulates before injection. Filter sterilization of the final solution is recommended.
-
-
Animal Preparation:
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the animal in a suitable restrainer.
-
-
Injection Procedure:
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein.
-
Successful entry into the vein can be confirmed by a flash of blood in the needle hub.
-
Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein and should be repositioned.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Oral Administration (Oral Gavage)
While less common in the reviewed literature, oral administration can be performed.
Materials:
-
A-438079 hydrochloride powder
-
Vehicle: 0.5% Carboxymethylcellulose-Na (CMC-Na) in water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (stainless steel, ball-tipped)
-
Sterile syringes
Protocol:
-
Preparation of A-438079 Hydrochloride Suspension:
-
A homogeneous suspension can be prepared by mixing the compound with a 0.5% CMC-Na solution. For a 5 mg/mL suspension, add 5 mg of the compound to 1 mL of the CMC-Na solution and mix thoroughly.
-
-
Animal Handling:
-
Gently restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Administration Procedure:
-
Measure the distance from the animal's snout to the last rib to estimate the correct length for gavage needle insertion.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus into the stomach.
-
Administer the suspension slowly.
-
Carefully remove the gavage needle and monitor the animal.
-
Mandatory Visualizations
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events. A-438079 hydrochloride acts as a competitive antagonist, blocking these downstream effects.
Caption: P2X7 Receptor Signaling Cascade and Point of Inhibition by A-438079.
Experimental Workflow: In Vivo Administration and Analysis
This diagram outlines a typical experimental workflow for evaluating the efficacy of A-438079 hydrochloride in an animal model.
Caption: General Experimental Workflow for In Vivo Studies of A-438079.
References
- 1. Purinergic Receptor Antagonist A438079 Protects Against Acetaminophen-Induced Liver Injury by Inhibiting P450 Isoenzymes, Not by Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A 438079 hydrochloride | P2X Receptor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Microglial Activation with A 438079 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
A 438079 hydrochloride is a potent and selective competitive antagonist of the P2X7 receptor (P2X7R).[1][2] This purinergic receptor is an ATP-gated ion channel highly expressed on microglia, the resident immune cells of the central nervous system. Upon activation by high concentrations of extracellular ATP, often released during cellular stress or injury, the P2X7R mediates a cascade of downstream events integral to microglial activation. These include the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), increased phagocytic activity, and the formation of the NLRP3 inflammasome.[3][4] Consequently, this compound serves as a critical pharmacological tool for elucidating the role of P2X7R signaling in neuroinflammatory processes and for investigating potential therapeutic interventions for neurodegenerative diseases and neuropathic pain.[5][6]
These application notes provide detailed protocols for utilizing this compound to study its effects on key aspects of microglial activation, including cytokine release, phagocytosis, and intracellular calcium mobilization.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 3-[[5-(2,3-Dichlorophenyl)-1H-tetrazol-1-yl]methyl]pyridine hydrochloride |
| Molecular Formula | C₁₃H₉Cl₂N₅・HCl |
| Molecular Weight | 342.61 g/mol [1][7] |
| Purity | ≥98% (HPLC)[1][7] |
| Solubility | Soluble to 100 mM in DMSO[1][7] |
| Storage | Desiccate at room temperature[1][7] |
| CAS Number | 899431-18-6[1][7] |
Quantitative Data on this compound Activity
The following table summarizes the key quantitative parameters of this compound in modulating microglial and P2X7R-related functions.
| Parameter | Species | Cell Type/System | Value |
| pIC₅₀ (Ca²⁺ influx inhibition) | Human | Recombinant P2X7 cell line | 6.9[1][2] |
| IC₅₀ (Ca²⁺ influx inhibition) | Rat | 1321N1 cells expressing rat P2X7R | 321 nM |
| IC₅₀ (Ca²⁺ influx inhibition) | Human | 1321N1 cells expressing human P2X7R | 100 nM[2] |
| Effective Concentration (Inhibition of IL-1β release) | Rat | Primary microglia | 10 µM[7][8] |
| Effective Concentration (Inhibition of methamphetamine-induced microglial migration and phagocytosis) | In vitro | Not specified | Not specified, but activity confirmed[1] |
| ED₅₀ (Reduction of neuropathic pain) | Rat | Spinal nerve ligation model | 76 µM/kg (in vivo)[2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the P2X7R signaling pathway in microglia and a general experimental workflow for studying the effects of this compound.
Caption: P2X7R signaling pathway in microglia.
Caption: Experimental workflow for A 438079 HCl.
Experimental Protocols
Primary Microglia Culture from Neonatal Mice
This protocol describes the isolation and culture of primary microglia from the cerebral cortices of neonatal mouse pups (P0-P2).
Materials:
-
Neonatal mouse pups (P0-P2)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
0.25% Trypsin-EDTA
-
DNase I
-
Poly-D-lysine (PDL) coated T-75 flasks
-
Sterile dissection tools
-
70 µm cell strainer
Procedure:
-
Euthanize neonatal pups according to approved institutional animal care guidelines.
-
Dissect the cerebral cortices in a sterile environment and remove the meninges.
-
Mechanically dissociate the tissue in HBSS.
-
Digest the tissue with 0.25% Trypsin-EDTA and a low concentration of DNase I at 37°C for 15 minutes.
-
Neutralize trypsin with DMEM containing 10% FBS.
-
Gently triturate the cell suspension and pass it through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells and resuspend the pellet in culture medium.
-
Plate the mixed glial cells in PDL-coated T-75 flasks.
-
Incubate at 37°C in a 5% CO₂ incubator. Change the medium every 3-4 days.
-
After 10-14 days, a confluent layer of astrocytes will have formed with microglia growing on top.
-
To isolate microglia, shake the flasks at 200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing detached microglia, centrifuge, and re-plate the microglial cells for experiments.
In Vitro Microglial Activation with Lipopolysaccharide (LPS)
This protocol outlines the stimulation of primary microglia with LPS to induce a pro-inflammatory activation state.
Materials:
-
Primary microglia cultured in appropriate plates
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Culture medium
Procedure:
-
Plate primary microglia at a suitable density (e.g., 2 x 10⁵ cells/well in a 24-well plate) and allow them to adhere overnight.
-
Prepare a stock solution of LPS in sterile PBS or culture medium.
-
The day of the experiment, replace the culture medium with fresh medium containing the desired concentration of LPS. A typical concentration range for microglial activation is 10-100 ng/mL.
-
Incubate the cells with LPS for a specified duration. For cytokine release, an incubation time of 6-24 hours is common.
-
After incubation, the cell culture supernatant can be collected for cytokine analysis, and the cells can be processed for other assays.
Cytokine Release Assay (ELISA)
This protocol describes the measurement of IL-1β release from microglia using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from control and treated microglia
-
IL-1β ELISA kit (follow manufacturer's instructions)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Collect cell culture supernatants from microglia pre-treated with this compound (e.g., 10 µM for 30 minutes) followed by stimulation with LPS (e.g., 100 ng/mL) and/or ATP (e.g., 2 mM for 30 minutes).
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the kit manufacturer's protocol. This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (supernatants).
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve. A significant decrease in IL-1β is expected in the this compound-treated group compared to the stimulated control.
Phagocytosis Assay
This protocol details a method to assess microglial phagocytosis using fluorescently labeled beads.
Materials:
-
Primary microglia cultured on glass coverslips
-
Fluorescent latex beads (e.g., 1 µm diameter)
-
Fetal Bovine Serum (FBS) for opsonization
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Opsonize the fluorescent beads by incubating them in FBS for 1 hour at 37°C.
-
Wash the cultured microglia with pre-warmed serum-free medium.
-
Pre-treat the microglia with different concentrations of this compound for 30 minutes.
-
Add the opsonized fluorescent beads to the cells and incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Wash the cells extensively with ice-cold PBS to remove non-ingested beads.
-
Fix the cells with 4% PFA for 15 minutes.
-
Stain the cell nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. The number of ingested beads per cell can be quantified using image analysis software. This compound has been shown to inhibit methamphetamine-induced phagocytosis.[1]
Calcium Influx Assay
This protocol describes the measurement of intracellular calcium concentration changes in microglia using the fluorescent indicator Fluo-4 AM.
Materials:
-
Primary microglia cultured in a black-walled, clear-bottom 96-well plate
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
ATP or BzATP as a P2X7R agonist
-
This compound
-
Fluorescence plate reader with bottom-read capabilities
Procedure:
-
Prepare a Fluo-4 AM loading solution in HBSS. Pluronic F-127 can be included to aid in dye loading.
-
Remove the culture medium from the microglia and add the Fluo-4 AM loading solution.
-
Incubate the cells at 37°C for 30-60 minutes in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of this compound to the respective wells and incubate for 15-30 minutes.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm).
-
Inject the P2X7R agonist (e.g., ATP or BzATP) into the wells while continuously measuring the fluorescence.
-
Record the change in fluorescence intensity over time. This compound is expected to dose-dependently inhibit the agonist-induced increase in intracellular calcium. A pIC₅₀ of 6.9 has been reported for the inhibition of Ca²⁺ influx in a human recombinant P2X7 cell line.[1][2]
Conclusion
This compound is an invaluable tool for investigating the role of the P2X7 receptor in microglial activation and neuroinflammation. The protocols provided herein offer a framework for studying its effects on key microglial functions. By employing these methods, researchers can further unravel the complexities of P2X7R signaling and its implications for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. P2X7 Receptor (P2X7R) of Microglia Mediates Neuroinflammation by Regulating (NOD)-Like Receptor Protein 3 (NLRP3) Inflammasome-Dependent Inflammation After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X7 receptor antagonism prevents IL-1β release from salivary epithelial cells and reduces inflammation in a mouse model of autoimmune exocrinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X7-dependent release of interleukin-1beta and nociception in the spinal cord following lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Focus on P2X7R in microglia: its mechanism of action and therapeutic prospects in various neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Inhibitory Effects of Cilnidipine on Microglial P2X7 Receptors and IL-1β Release: An Involvement in its Alleviating Effect on Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for A-438079 Hydrochloride in Sepsis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction. The P2X7 receptor, an ATP-gated ion channel, has emerged as a key player in the inflammatory cascade associated with sepsis. Its activation on immune cells triggers the release of pro-inflammatory cytokines, contributing to the systemic inflammation and tissue damage observed in septic patients. A-438079 hydrochloride is a potent and selective antagonist of the P2X7 receptor, making it a valuable tool for investigating the role of this receptor in sepsis and for evaluating its therapeutic potential.[1] These application notes provide detailed protocols for the use of A-438079 hydrochloride in preclinical sepsis models.
Mechanism of Action
A-438079 hydrochloride acts as a competitive antagonist of the P2X7 receptor. In the context of sepsis, the release of large amounts of ATP from damaged or dying cells acts as a danger signal. This extracellular ATP binds to and activates the P2X7 receptor on immune cells such as macrophages and monocytes.[2] This activation leads to the formation of a non-selective pore, causing K+ efflux and triggering the assembly of the NLRP3 inflammasome. The activated inflammasome then cleaves pro-caspase-1 to its active form, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, secretable forms.[2][3] By blocking the P2X7 receptor, A-438079 hydrochloride inhibits this signaling cascade, thereby reducing the production and release of key inflammatory mediators.[3][4]
Data Presentation
Table 1: In Vivo Efficacy of A-438079 in a Rat Model of LPS-Induced Sepsis
| Parameter | Control Group | LPS Group | LPS + A-438079 (15 mg/kg) | Reference |
| Circulatory IL-1β (pg/mL) | Undetectable | ~150 | Significantly reduced vs. LPS | [4][5] |
| Circulatory IL-8 (pg/mL) | Undetectable | ~400 | Significantly reduced vs. LPS | [4][5] |
| Lung Tissue MDA (nmol/mg protein) | ~1.5 | ~3.5 | ~2.0 | [4][5] |
| Lung Tissue MPO (U/g tissue) | ~20 | ~45 | ~25 | [4][5] |
| P2X7R Expression in Lung | Baseline | Increased | Baseline | [4][5] |
MDA: Malondialdehyde (marker of oxidative stress); MPO: Myeloperoxidase (marker of neutrophil infiltration). Data are approximate values derived from published graphs and represent mean values. "Significantly reduced" indicates a statistically significant decrease as reported in the source.
Table 2: In Vivo Efficacy of A-438079 in a Rat Model of Fecal Peritonitis-Induced Sepsis
| Parameter (at 24h post-sepsis induction) | Untreated Septic Animals | A-438079-Treated Animals | Reference |
| Change in Heart Rate (%) | 22 (13–36) | -1 (-6 to 7) | [6][7] |
| Body Temperature (°C) | 39.0 (38.6–39.1) | 38.2 (37.6–38.7) | [6][7] |
| Serum Albumin (g/L) | 23 (21–25) | 27 (25–28) | [6][7] |
| Arterial Lactate (mmol/L) | 3.2 (2.5–4.3) | 1.4 (0.9–1.8) | [6][7] |
| Serum Creatinine (μmol/L) | 28 (25–30) | 22 (17–27) | [6][7] |
| Renal IL-1β (pg/mg protein) (at 6h) | 200 (147–248) | 70 (55–128) | [6][7] |
Data are presented as median (interquartile range) as reported in the source.
Experimental Protocols
Protocol 1: In Vivo Lipopolysaccharide (LPS)-Induced Endotoxemia Model in Rats
This model simulates the systemic inflammatory response to Gram-negative bacteria.
Materials:
-
A-438079 hydrochloride
-
Lipopolysaccharide (LPS) from E. coli (e.g., O55:B5)
-
Sterile, pyrogen-free saline
-
Dimethyl sulfoxide (B87167) (DMSO) (vehicle)
-
Male Sprague Dawley rats (200-300 g)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment with a 12-hour light/dark cycle and free access to food and water.
-
Grouping: Divide animals into experimental groups (n=6-8 per group):
-
Control (no treatment)
-
Vehicle (DMSO)
-
LPS only
-
LPS + A-438079
-
-
Preparation of Reagents:
-
Dissolve LPS in sterile saline to a final concentration for a 10 mg/kg dose.
-
Dissolve A-438079 hydrochloride in DMSO and then dilute with sterile saline to the desired final concentration for a 15 mg/kg dose. The final DMSO concentration should be low and consistent across all groups receiving the vehicle.
-
-
Administration:
-
Administer A-438079 (15 mg/kg) or vehicle i.p. to the respective groups.
-
One hour after A-438079/vehicle administration, inject LPS (10 mg/kg) i.p. to the LPS and LPS + A-438079 groups.[4]
-
-
Monitoring and Sample Collection:
-
Monitor animals for signs of sepsis (e.g., lethargy, piloerection).
-
At a predetermined time point (e.g., 6 hours post-LPS injection), euthanize the animals.[4]
-
Collect blood via cardiac puncture for serum separation and cytokine analysis.
-
Perfuse tissues with ice-cold PBS and collect organs of interest (e.g., lungs, kidneys) for biochemical assays (MDA, MPO) and protein expression analysis (Western blot for P2X7R).
-
Protocol 2: In Vivo Cecal Ligation and Puncture (CLP) Model in Mice
This model induces polymicrobial sepsis and is considered a gold standard in sepsis research.
Materials:
-
A-438079 hydrochloride
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, sutures)
-
21-gauge needle
-
Male C57BL/6 mice (8-12 weeks old)
Procedure:
-
Acclimatization: As described in Protocol 1.
-
Grouping: Divide animals into experimental groups:
-
Sham (laparotomy without CLP)
-
CLP + Vehicle
-
CLP + A-438079
-
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse.
-
Shave the abdomen and disinfect the surgical area.
-
-
Surgical Procedure:
-
Make a 1-2 cm midline laparotomy to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve (the percentage of cecum ligated determines the severity of sepsis).
-
Puncture the ligated cecum once or twice with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
For the sham group, perform the laparotomy and manipulate the cecum without ligation and puncture.
-
-
Fluid Resuscitation and Drug Administration:
-
Immediately after surgery, administer pre-warmed sterile saline subcutaneously for fluid resuscitation.
-
Administer A-438079 (e.g., 30 mg/kg, i.p.) or vehicle at a specified time point post-CLP (e.g., 1 hour).[8]
-
-
Post-Operative Care and Analysis:
-
House mice in a warm, clean environment with easy access to food and water.
-
Monitor for survival and clinical signs of sepsis.
-
Collect blood and tissue samples at desired time points for analysis of inflammatory markers, bacterial load, and organ damage.
-
Protocol 3: In Vitro Analysis of Cytokine Release from Macrophages
This protocol assesses the direct effect of A-438079 on inflammatory cytokine production.
Materials:
-
Macrophage cell line (e.g., J774, THP-1) or primary bone marrow-derived macrophages
-
A-438079 hydrochloride
-
LPS
-
ATP or BzATP (P2X7 receptor agonist)
-
Cell culture medium and supplements
-
ELISA kits for IL-1β
Procedure:
-
Cell Culture: Culture macrophages according to standard protocols.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4 hours) to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of A-438079 for 30-60 minutes.
-
P2X7R Activation: Stimulate the cells with a P2X7R agonist like ATP (e.g., 5 mM) or BzATP (e.g., 250 µM) for 30-60 minutes.
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
Mandatory Visualizations
Caption: P2X7R Signaling Pathway in Sepsis.
Caption: In Vivo Experimental Workflow.
References
- 1. iris.unife.it [iris.unife.it]
- 2. The P2X7 Receptor Contributes to the Development of the Exacerbated Inflammatory Response Associated with Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X7 receptor: A receptor closely linked with sepsis-associated encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2X7 receptor antagonism ameliorates renal dysfunction in a rat model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2X7 receptor antagonism ameliorates renal dysfunction in a rat model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Improvement of Sepsis-Associated Encephalopathy by P2X7R Inhibitor through Inhibiting the Omi/HtrA2 Apoptotic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-438079 Hydrochloride in Patch-Clamp Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
A-438079 hydrochloride is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2][3][4] This compound has demonstrated utility in studying the physiological and pathological roles of the P2X7 receptor, which is implicated in inflammation, neuropathic pain, and neurodegeneration.[1][4][5] Patch-clamp electrophysiology is a powerful technique to investigate the effects of A-438079 on ion channel function with high temporal and voltage resolution. These application notes provide detailed protocols for the use of A-438079 hydrochloride in whole-cell patch-clamp experiments.
Mechanism of Action
A-438079 acts as a competitive antagonist at the P2X7 receptor.[1][2][4] By binding to the receptor, it prevents the binding of the endogenous agonist, adenosine (B11128) triphosphate (ATP), thereby inhibiting the influx of cations such as Ca²⁺ and Na⁺.[1][6] It has been shown to be selective for the P2X7 receptor over other P2X subtypes (P2X2, P2X3, and P2X4) at concentrations up to 10 μM.[1][4]
Data Presentation: Potency and Selectivity of A-438079
The following table summarizes the quantitative data on the inhibitory activity of A-438079 against P2X7 receptors from different species.
| Parameter | Species | Cell Line | Assay | Value | Reference |
| IC₅₀ | Human | 1321N1 Astrocytoma | Ca²⁺ Influx | 300 nM | [1][6] |
| pIC₅₀ | Human | Recombinant Cell Line | Ca²⁺ Influx | 6.9 | [2][3][7] |
| IC₅₀ | Rat | 1321N1 Astrocytoma | Ca²⁺ Influx | 100 nM | [6] |
| IC₅₀ | Rat | 1321N1 Astrocytoma | BzATP-evoked Ca²⁺ influx | 321 nM | [3][8] |
| Selectivity | P2X2, P2X3, P2X4 | - | - | IC₅₀ > 10 µM | [1][4] |
Experimental Protocols
Preparation of A-438079 Hydrochloride Stock Solution
Materials:
-
A-438079 hydrochloride powder (Molecular Weight: 342.61 g/mol )[2]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of A-438079 hydrochloride by dissolving the appropriate amount of powder in high-quality DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.43 mg of A-438079 hydrochloride in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3]
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol is a general guideline for whole-cell voltage-clamp recordings to measure P2X7 receptor-mediated currents and their inhibition by A-438079. Specific parameters may need to be optimized for the cell type being studied.
a. Cell Preparation:
-
Culture cells expressing P2X7 receptors (e.g., HEK293 cells stably expressing human P2X7R, primary microglia, or THP-1 monocytes) on glass coverslips suitable for microscopy and electrophysiological recording.
-
Use cells at a passage number and confluency where P2X7 receptor expression is optimal.
b. Solutions:
-
External (Bath) Solution (in mM):
-
147 NaCl
-
2 KCl
-
2 CaCl₂
-
1 MgCl₂
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
-
Internal (Pipette) Solution (in mM):
-
140 KCl
-
10 NaCl
-
1 MgCl₂
-
10 HEPES
-
11 EGTA
-
Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
c. Recording Procedure:
-
Place a coverslip with cultured cells into the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the recording chamber with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Fill the patch pipette with the filtered internal solution and mount it on the micromanipulator.
-
Approach a target cell and establish a gigaohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record baseline currents.
-
To elicit P2X7 receptor-mediated currents, apply a P2X7 agonist such as ATP (1-5 mM) or the more potent agonist BzATP (10-100 µM) to the bath solution.
-
To test the effect of A-438079, pre-incubate the cells with the desired concentration of A-438079 (e.g., 100 nM - 1 µM) in the external solution for 2-5 minutes before co-application with the agonist.
-
Record the currents in the presence of the agonist and A-438079.
-
Wash out the drugs by perfusing with the external solution.
d. Data Analysis:
-
Measure the peak amplitude of the inward current elicited by the P2X7 agonist in the absence and presence of A-438079.
-
Calculate the percentage of inhibition of the agonist-induced current by A-438079.
-
Construct concentration-response curves to determine the IC₅₀ of A-438079.
Visualizations
Signaling Pathway of P2X7 Receptor Antagonism by A-438079
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Physiological Roles and Potential Therapeutic Applications of the P2X7 Receptor in Inflammation and Pain | MDPI [mdpi.com]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. A 438079 hydrochloride | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of A-438079 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of A-438079 hydrochloride, a potent and selective P2X7 receptor antagonist. This document outlines the mechanism of action, provides detailed experimental protocols for assessing apoptosis and cell surface marker expression, and includes a summary of quantitative data to facilitate experimental design.
A-438079 hydrochloride is a valuable tool for studying the role of the P2X7 receptor in various physiological and pathological processes, including inflammation, immune response, and neurodegeneration.[1][2] The P2X7 receptor, an ATP-gated ion channel, is a key player in the activation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines such as IL-1β.[3][4] By blocking the P2X7 receptor, A-438079 can effectively inhibit these downstream inflammatory signaling pathways.[3][5] Flow cytometry is an indispensable technique for dissecting the cellular consequences of P2X7 receptor inhibition by A-438079, enabling the quantitative analysis of cell health, and the characterization of immune cell phenotypes at the single-cell level.[6][7][8]
Mechanism of Action
A-438079 hydrochloride acts as a competitive antagonist of the P2X7 receptor.[9] Extracellular ATP (eATP), often released from stressed or damaged cells, binds to the P2X7 receptor, triggering the influx of Ca²⁺ and Na⁺ and the efflux of K⁺.[3] This ion flux is a critical upstream signal for the assembly and activation of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor protein, the ASC adaptor protein, and pro-caspase-1.[4][10] Activated caspase-1 then cleaves pro-IL-1β into its mature, secreted form. A-438079 blocks the initial ATP-mediated activation of the P2X7 receptor, thereby preventing the downstream signaling cascade that leads to inflammasome activation and cytokine release.[3][11]
Quantitative Data Summary
The following table summarizes key quantitative data for A-438079 hydrochloride, providing a reference for determining appropriate experimental concentrations.
| Parameter | Value | Cell Line/System | Reference |
| pIC₅₀ | 6.9 | Human recombinant P2X7 cell line | [12] |
| IC₅₀ | 321 nM | 1321N1 cells expressing rat P2X7 receptors (for BzATP-evoked Ca²⁺ influx) | [12] |
| IC₅₀ | ~100 nM | Human THP-1 cells (for BzATP-stimulated IL-1β release) | [2] |
| Effective Concentration | 10 µM | Colorectal cancer cell lines (HCT-116 and SW620) to inhibit proliferation and induce apoptosis | [13] |
| Effective Concentration | 50 µM | ARPE-19 cells to inhibit BzATP-triggered IL-6 release | [14] |
| Effective Concentration | 10 µM | Human monocytes to assess mitochondrial membrane depolarization | [15] |
Signaling Pathway Diagram
References
- 1. A 438079 hydrochloride | P2X7 Receptor Antagonist | AmBeed.com [ambeed.com]
- 2. apexbt.com [apexbt.com]
- 3. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X7 receptor mediates NLRP3 inflammasome activation in depression and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. precisionformedicine.com [precisionformedicine.com]
- 9. scbt.com [scbt.com]
- 10. Inflammasome modulation with P2X7 inhibitor A438079-loaded dressings for diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. A438079 affects colorectal cancer cell proliferation, migration, apoptosis, and pyroptosis by inhibiting the P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polarized Cytokine Release Triggered by P2X7 Receptor from Retinal Pigmented Epithelial Cells Dependent on Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 15. P2X7 receptor induces mitochondrial failure in monocytes and compromises NLRP3 inflammasome activation during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
A 438079 hydrochloride solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-438079 hydrochloride. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is A-438079 hydrochloride and what is its primary mechanism of action?
A-438079 hydrochloride is a potent and selective antagonist of the P2X7 receptor.[1][2][3] The P2X7 receptor is an ATP-gated ion channel, and its activation by extracellular ATP leads to the influx of Ca²⁺ and Na⁺ ions and the efflux of K⁺ ions. This ion exchange triggers downstream signaling cascades involved in inflammation and cellular stress responses. A-438079 hydrochloride acts as a competitive antagonist at this receptor, blocking these downstream effects.[1][2]
Q2: What are the recommended storage conditions for A-438079 hydrochloride powder and stock solutions?
For long-term storage, the solid form of A-438079 hydrochloride should be stored at -20°C for up to 3 years. Stock solutions, typically prepared in DMSO, are stable for up to 1 year when stored at -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. For short-term storage, stock solutions can be kept at -20°C for up to 1 month.
Q3: What is the solubility of A-438079 hydrochloride in common solvents?
The solubility of A-438079 hydrochloride varies significantly across different solvents. It is highly soluble in DMSO but has limited solubility in aqueous solutions. The table below summarizes the available solubility data.
Data Presentation: Solubility of A-438079 Hydrochloride
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ≥ 100 mg/mL | ≥ 291.88 mM | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[1] Sonication may be required. |
| Water | ~1 mg/mL | ~2.92 mM | Requires sonication and heating to 80°C to dissolve.[1] |
| Ethanol (B145695) | Variable (4 - 69 mg/mL) | Variable | Solubility in ethanol appears to be batch-dependent. |
| Saline (0.9% NaCl) | 30 mg/mL | 87.56 mM | The mixed solution should be used immediately. |
| 10% DMSO in Saline with 20% SBE-β-CD | ≥ 2.5 mg/mL | ≥ 7.30 mM | Clear solution; saturation unknown. |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.5 mg/mL | ≥ 7.30 mM | Clear solution; saturation unknown. |
Q4: How stable is A-438079 hydrochloride in aqueous solutions for experimental use?
While stock solutions in DMSO are stable for extended periods when stored correctly, the stability of A-438079 hydrochloride in aqueous buffers for in vitro experiments is not well-documented for long-term storage. It is highly recommended to prepare fresh dilutions in aqueous buffers for each experiment. If a diluted aqueous solution is prepared, it should be used the same day to ensure compound integrity and activity.
Troubleshooting Guide: Aqueous Solubility Issues
Q5: I'm observing precipitation when I dilute my DMSO stock of A-438079 hydrochloride into my aqueous cell culture medium or buffer. What can I do?
This is a common issue due to the significant drop in solvent polarity. Here are several steps you can take to troubleshoot and prevent precipitation:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of A-438079 hydrochloride in your aqueous medium.
-
Pre-warm the Aqueous Buffer: Warming your cell culture medium or buffer to 37°C before adding the DMSO stock can help improve the solubility of the compound upon dilution.
-
Use a Step-wise Dilution Method: Instead of adding the concentrated DMSO stock directly into the final volume of the aqueous buffer, perform a serial dilution. This gradual change in solvent polarity can help keep the compound in solution.
-
Increase the DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. However, it is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Utilize Sonication: After dilution, briefly sonicating the solution in a water bath sonicator can help to redissolve any small precipitates that may have formed.
-
Consider Co-solvents: For challenging situations, the use of co-solvents like PEG300 and Tween-80, as indicated in the in vivo formulation data, might be adapted for in vitro use, though careful validation and control experiments are necessary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of A-438079 hydrochloride powder (Molecular Weight: 342.61 g/mol ) in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.43 mg of A-438079 hydrochloride in 1 mL of DMSO.
-
Dissolve: Vortex the solution thoroughly. If necessary, use a water bath sonicator for a few minutes to ensure complete dissolution.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes and store at -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (from DMSO stock)
-
Pre-warm Buffer: Warm your desired aqueous buffer (e.g., PBS, cell culture medium) to 37°C.
-
Initial Dilution: In a sterile tube, add a small volume of the pre-warmed buffer.
-
Add DMSO Stock: While gently vortexing the buffer, slowly add the required volume of the 10 mM A-438079 hydrochloride DMSO stock solution drop-wise to the buffer.
-
Final Dilution: Continue to add the pre-warmed buffer in increments while mixing until the final desired concentration and volume are reached. Ensure the final DMSO concentration is as low as possible and consistent across all experimental conditions, including the vehicle control.
-
Final Check: Visually inspect the solution for any signs of precipitation. If a slight cloudiness is observed, brief sonication may help to clarify the solution. Use the freshly prepared working solution immediately.
Mandatory Visualizations
Caption: P2X7 Receptor Signaling Pathway and the antagonistic action of A-438079 hydrochloride.
Caption: Troubleshooting workflow for A-438079 hydrochloride solubility issues.
Caption: Experimental workflow for preparing A-438079 hydrochloride solutions.
References
Technical Support Center: A 438079 Hydrochloride Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of A 438079 hydrochloride in rodent studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective competitive antagonist of the P2X7 receptor.[1] The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in inflammation, immune responses, and pain signaling.[2][3] By blocking this receptor, A 438079 inhibits the influx of Ca2+ and Na+ ions into the cell, which in turn suppresses downstream signaling pathways, including the release of pro-inflammatory cytokines like IL-1β.[4][5]
Q2: What is the recommended dosage of this compound for rodent studies?
The optimal dosage of this compound can vary depending on the rodent species, the specific research model, and the route of administration. Based on published studies, dosages typically range from 5 mg/kg to 80 mg/kg for intraperitoneal (i.p.) administration and can be around 80 µmol/kg for intravenous (i.v.) administration.[1][6] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare this compound for in vivo administration?
This compound has limited solubility in aqueous solutions.[7] A common method for preparing a stock solution is to dissolve it in dimethyl sulfoxide (B87167) (DMSO).[4][8][9] For in vivo administration, this stock solution is often further diluted in vehicles such as saline, corn oil, or a mixture of solvents like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7][8] It is crucial to ensure the final DMSO concentration is low (typically below 10%) to avoid vehicle-induced toxicity.[8] Always prepare fresh solutions on the day of the experiment and sonicate or warm if necessary to aid dissolution.[7][8]
Q4: What are the expected behavioral effects of this compound in rodents?
In various rodent models, A 438079 has been shown to have antinociceptive (pain-relieving) effects in neuropathic and inflammatory pain models.[2] It has also been demonstrated to reduce anxiety-like behaviors and prevent the development of PTSD-like symptoms in stress-induced models.[10][11]
Troubleshooting Guide
This guide addresses common issues that may arise during rodent studies with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent or no observable effect of the compound | Improper dosage: The administered dose may be too low to elicit a response. | - Conduct a dose-response study to determine the optimal effective dose for your specific model and experimental setup.[5] |
| Poor solubility/precipitation: The compound may not be fully dissolved in the vehicle, leading to a lower effective concentration. | - Ensure the compound is completely dissolved. Use sonication or gentle warming if necessary.[7][8] - Prepare fresh solutions for each experiment as the compound may precipitate out of solution over time.[7] - Consider using a different vehicle composition, such as one containing co-solvents like PEG300 and Tween-80.[8] | |
| Incorrect administration: For intraperitoneal injections, there is a risk of misinjection into the gut, abdominal fat, or subcutaneous tissue.[12][13] | - Ensure proper restraint of the animal to minimize movement during injection. - Use the correct needle size and angle of insertion as recommended by your institution's animal care guidelines. - Consider having a second person assist with the injection to improve accuracy.[14] | |
| Compound degradation: Improper storage may lead to the degradation of this compound. | - Store the solid compound and stock solutions at the recommended temperatures (-20°C or -80°C) and protect from moisture.[6][7] | |
| Unexpected animal behavior or adverse effects (e.g., lethargy, irritation) | Vehicle toxicity: The vehicle, particularly at high concentrations of DMSO, can cause adverse effects. | - Reduce the final concentration of DMSO in the injected solution (ideally below 10%, and even lower for sensitive animals).[8] - Include a vehicle-only control group in your experiment to differentiate between compound- and vehicle-induced effects. |
| Off-target effects: Although A 438079 is selective for the P2X7 receptor, off-target effects at high concentrations cannot be entirely ruled out. | - Use the lowest effective dose determined from your dose-response studies. - To confirm that the observed effects are P2X7-mediated, consider using a structurally different P2X7 antagonist as a control.[5] | |
| Irritation from the injection: The compound or vehicle may be an irritant at the injection site. | - Ensure the pH of the final solution is close to neutral. - Warm the solution to body temperature before injection to reduce discomfort.[13] |
Quantitative Data Summary
The following tables summarize dosages of this compound used in various rodent studies.
Table 1: Intraperitoneal (i.p.) Administration of this compound
| Animal Model | Species | Dosage | Observed Effect | Reference |
| Seizure Model | Rat | 5 and 15 mg/kg | Reduced seizure severity and neuronal death | [1] |
| Neuropathic Pain (SNL and CCI models) | Rat | 100 and 300 µmol/kg | Increased withdrawal thresholds | [1][6] |
| Sepsis (LPS-induced) | Rat | 15 mg/kg | Alleviated oxidative stress in the lung | [15] |
| Parkinson's Disease Model (6-OHDA) | Rat | Not specified | Partially prevented depletion of striatal dopamine | [1] |
Table 2: Intravenous (i.v.) and Intracerebroventricular (i.c.v.) Administration of this compound
| Animal Model | Species | Dosage | Route | Observed Effect | Reference |
| Neuropathic Pain | Rat | 80 µmol/kg | i.v. | Reduced noxious and innocuous evoked activity of spinal neurons | [1][6] |
| PTSD-like Behavior | Rat | 3 µg/kg | i.c.v. | Prevented impaired fear extinction and anxiety-like behaviors | [10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to a stock concentration of 10-50 mg/mL. Use a fresh, unopened vial of DMSO as it is hygroscopic, and absorbed water can reduce solubility.[7]
-
Vortex or sonicate the solution to ensure the compound is fully dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C for long-term storage.[6]
-
-
Working Solution Preparation (Example for a 10 mg/kg dose in a 25g mouse):
-
Required dose: 10 mg/kg * 0.025 kg = 0.25 mg
-
Vehicle composition: 10% DMSO, 90% Saline.
-
From a 10 mg/mL stock solution, you will need 25 µL (0.25 mg).
-
Add the 25 µL of the DMSO stock solution to 225 µL of sterile saline to get a final volume of 250 µL.
-
Vortex the working solution thoroughly. If precipitation occurs, gentle warming or sonication may be used.[7]
-
Prepare the working solution fresh on the day of injection.
-
Protocol 2: Intraperitoneal Injection in Mice
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. A two-person injection procedure can reduce the rate of misinjection.[14]
-
-
Injection Site:
-
The preferred injection site is the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels. The position of the cecum can be variable.[12]
-
-
Injection Procedure:
-
Use a new, sterile needle (25-27 gauge) for each animal.[13][16]
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure no fluid (blood or urine) is drawn back into the syringe.[16]
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.[16]
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | P2X Receptor | TargetMol [targetmol.com]
- 9. rndsystems.com [rndsystems.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Purinergic P2X7 Receptor-mediated inflammation precedes PTSD-related Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.uow.edu.au [documents.uow.edu.au]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. Errors Related to Different Techniques of Intraperitoneal Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
A 438079 hydrochloride stability and storage conditions
Technical Support Center: A-438079 Hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of A-438079 hydrochloride, along with troubleshooting tips for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of A-438079 hydrochloride?
A: For long-term stability, the solid compound should be stored under specific conditions. While shipping may occur at room temperature, long-term storage recommendations vary slightly by supplier. Generally, storing at -20°C provides stability for at least 3 to 4 years.[1][2] Some suppliers also indicate storage at 2-8°C or 4°C is acceptable.[3] For optimal results, always keep the compound in a tightly sealed container, away from moisture, and consider storing it desiccated.[3][4]
Q2: What is the best way to prepare a stock solution?
A: A-438079 hydrochloride is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).[2][3][4] It is highly soluble in DMSO, with concentrations of 100 mM or up to 100 mg/mL being achievable.[3][4] Due to the hygroscopic nature of DMSO, which can reduce the compound's solubility, it is critical to use fresh, anhydrous-grade DMSO.[1][3] For aqueous solutions, solubility is significantly lower (around 1 mg/mL).[3]
Q3: How should I store the prepared stock solutions?
A: Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][3] Store these aliquots in tightly sealed vials at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (1 month to 1 year).[1][3][5]
Q4: My compound has precipitated out of the DMSO stock solution. What should I do?
A: Precipitation can occur, especially if the solution has been stored or if the DMSO used was not anhydrous. If you observe precipitation, you can gently warm the solution and/or use sonication to aid in redissolving the compound.[3][5] To prevent this, ensure you are using fresh, high-quality DMSO and that your stock solutions are properly sealed to prevent moisture absorption.[1]
Q5: What is the stability of A-438079 hydrochloride in aqueous solutions or cell culture media?
A: For in vitro experiments, working solutions are typically prepared by diluting the DMSO stock solution into your aqueous buffer or cell culture medium. It is best practice to prepare these working solutions fresh for each experiment and use them the same day.[5] The stability in aqueous environments over extended periods is not well-documented, and long-term storage of aqueous solutions is not recommended.[6]
Q6: How should I prepare A-438079 hydrochloride for in vivo animal studies?
A: For in vivo applications, it is recommended to prepare the formulation fresh on the day of use.[5] Since A-438079 hydrochloride has low aqueous solubility, specific vehicle formulations are required. Common protocols involve a multi-component solvent system, such as:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3]
Data Presentation: Storage and Stability Summary
The following table summarizes the recommended storage conditions and stability data for A-438079 hydrochloride in both solid and solution forms.
| Form | Solvent | Storage Temperature | Duration of Stability | Source(s) |
| Solid (Powder) | N/A | -20°C | ≥ 3-4 years | [1][2] |
| N/A | 4°C | Not specified; recommended by some suppliers | [3] | |
| N/A | 2-8°C | Not specified; recommended by some suppliers | ||
| Stock Solution | DMSO | -80°C | 1-2 years | [1][3][5] |
| DMSO | -20°C | 1 month - 1 year | [1][3][5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution, which can be further diluted for various experimental needs.
Materials:
-
A-438079 hydrochloride (Molecular Weight: 342.61 g/mol )[1][3][4]
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Vortex mixer and/or sonicator
Methodology:
-
Equilibration: Allow the vial of solid A-438079 hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 100 mM solution, you would need 34.26 mg.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the solid compound.
-
Mixing: Vortex the solution thoroughly. If dissolution is slow or incomplete, gentle warming (e.g., in a 37°C water bath) and/or brief sonication can be applied until the solution is clear.[3][5]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in tightly sealed vials. Store immediately at -20°C for short-term use or -80°C for long-term storage.[1][3][5]
Protocol 2: General Workflow for Compound Stability Assessment
This conceptual workflow outlines the steps a researcher might take to verify the stability of A-438079 hydrochloride under their specific experimental conditions.
Methodology:
-
Initial Analysis (T=0): Prepare a stock solution of A-438079 hydrochloride in the desired solvent (e.g., DMSO). Immediately analyze this fresh solution using a quantitative analytical method like High-Performance Liquid Chromatography (HPLC) to determine the initial purity and concentration. This serves as the baseline.
-
Storage Conditions: Aliquot the remaining stock solution and store it under the conditions you wish to test (e.g., -20°C, 4°C, room temperature). If testing stability in a working solution, dilute the stock into the relevant aqueous buffer or media and store under appropriate conditions.
-
Time-Point Analysis: At predetermined time points (e.g., 1 day, 1 week, 1 month), retrieve a stored aliquot.
-
Sample Analysis: Analyze the aged sample using the same HPLC method established at T=0.
-
Data Comparison: Compare the purity and concentration results from each time point to the initial T=0 baseline. A significant decrease in the main compound peak or the appearance of new degradation peaks would indicate instability under those storage conditions.
Visualizations
Troubleshooting Guide for Stock Solution Issues
Caption: Troubleshooting workflow for A-438079 hydrochloride solution preparation.
Experimental Workflow for Compound Handling
Caption: Standard experimental workflow for handling A-438079 hydrochloride.
References
Technical Support Center: A-438079 Hydrochloride In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P2X7 receptor antagonist, A-438079 hydrochloride, in in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo administration of A-438079 hydrochloride.
Problem: Precipitation or phase separation of A-438079 hydrochloride solution upon preparation or during administration.
-
Possible Cause 1: Inadequate Solubilization.
-
Possible Cause 2: Incorrect Vehicle Formulation.
-
Solution: Several vehicle formulations have been successfully used for in vivo delivery of A-438079 hydrochloride. It is critical to select an appropriate vehicle based on the desired route of administration and experimental model. Below are some recommended formulations.
Vehicle Component Formulation 1[1][3] Formulation 2[1][2] Formulation 3[1][2] DMSO 10% 10% 10% PEG300 40% - - Tween-80 5% - - Saline 45% - - 20% SBE-β-CD in Saline - 90% - Corn Oil - - 90% Resulting Solubility ≥ 2.5 mg/mL [1] ≥ 2.5 mg/mL [1] ≥ 2.5 mg/mL [1]
-
-
Possible Cause 3: Instability at Physiological pH.
-
Solution: While specific data on pH-dependent stability is limited, ensure that the final formulation has a pH compatible with the physiological conditions of the animal model to prevent precipitation upon injection. Buffering the saline component may be considered.
-
Problem: Lack of expected in vivo efficacy or inconsistent results.
-
Possible Cause 1: Suboptimal Dose or Route of Administration.
-
Solution: The effective dose and optimal administration route can vary significantly between different animal models and disease states. Published studies provide a starting point for dose selection.
-
| Animal Model | Route of Administration | Effective Dose Range | Reference |
| Neuropathic Rats | Intravenous (i.v.) | 80 µmol/kg | [1][2] |
| Neuropathic Rats (SNL and CCI models) | Intraperitoneal (i.p.) | 100 and 300 µmol/kg | [1][2] |
| Seizure Model (Rats) | Intraperitoneal (i.p.) | 5 and 15 mg/kg | [1][2][4] |
| Sepsis Model (Rats) | Intraperitoneal (i.p.) | 15 mg/kg | [5] |
-
Possible Cause 2: Short In Vivo Half-Life.
-
Solution: A-438079 has a reported short half-life of approximately 40 minutes to 1 hour.[6] This may necessitate more frequent administration or the use of a sustained-release formulation to maintain therapeutic concentrations. For some applications, sustained delivery systems, such as drug-loaded films, have been explored to prolong the local effect of the compound.[6]
-
-
Possible Cause 3: Compound Degradation.
Frequently Asked Questions (FAQs)
Q1: What is A-438079 hydrochloride and what is its mechanism of action?
A1: A-438079 hydrochloride is a potent and selective antagonist of the P2X7 receptor.[1][2] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells and is involved in inflammatory processes.[8][9] By blocking this receptor, A-438079 can inhibit downstream signaling pathways associated with inflammation and cell death.[10][11]
Q2: What are the recommended solvents for preparing a stock solution of A-438079 hydrochloride?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of A-438079 hydrochloride.[1] It is soluble in DMSO at concentrations of ≥ 100 mg/mL.[1] For aqueous solutions, solubility is much lower (around 1 mg/mL), and may require sonication and warming.[1]
Q3: How should I prepare A-438079 hydrochloride for intraperitoneal (i.p.) injection in mice or rats?
A3: A common method involves first dissolving the compound in a small amount of DMSO and then diluting it with other vehicles like PEG300, Tween-80, and saline to the final desired concentration. A widely used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3] It is recommended to add the solvents sequentially.[3]
Q4: Can I administer A-438079 hydrochloride intravenously (i.v.)?
A4: Yes, A-438079 has been administered intravenously in some studies.[1][2] For i.v. administration, it is crucial to ensure the compound is fully dissolved and the vehicle is sterile and compatible with intravenous injection. The formulation with SBE-β-CD in saline may be more suitable for this route.
Q5: Are there any known off-target effects of A-438079?
A5: A-438079 is reported to be selective for the P2X7 receptor, with no significant activity at other P2 receptors at concentrations up to 100 µM.[1][2][4] However, at higher concentrations, some P2X7 receptor antagonists have been noted to have off-target effects.[7] One study indicated that A-438079 can inhibit P450 enzymes, which could be a consideration in studies involving drug metabolism.[12]
Visual Guides
Signaling Pathway of P2X7 Receptor Activation
Caption: P2X7 receptor signaling cascade and the inhibitory action of A-438079.
Experimental Workflow for In Vivo Administration
Caption: A generalized workflow for the preparation and in vivo administration of A-438079.
Troubleshooting Logic for In Vivo Delivery Issues
Caption: Decision tree for troubleshooting common in vivo delivery problems with A-438079.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A 438079 hydrochloride | P2X Receptor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammasome modulation with P2X7 inhibitor A438079-loaded dressings for diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic administration of an antagonist of the ATP-sensitive receptor P2X7 improves recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 11. P2X7 Receptors: An Untapped Target for the Management of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purinergic Receptor Antagonist A438079 Protects Against Acetaminophen-Induced Liver Injury by Inhibiting P450 Isoenzymes, Not by Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming A-438079 Hydrochloride Precipitation in Media
For researchers, scientists, and drug development professionals utilizing A-438079 hydrochloride, encountering precipitation in cell culture media can be a significant experimental hurdle. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome this common issue, ensuring the integrity and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses the primary issues of immediate and delayed precipitation of A-438079 hydrochloride in cell culture media.
Issue 1: Immediate Precipitation Upon Addition to Media
Symptom: A precipitate forms instantly when the A-438079 hydrochloride stock solution is added to the cell culture medium.
Cause: This is typically due to a phenomenon known as "solvent shift" or "crashing out." A-438079 hydrochloride is often dissolved in a high-concentration organic solvent like DMSO, where it is highly soluble. When this concentrated stock is rapidly diluted into the aqueous environment of the cell culture medium, the compound's solubility drastically decreases, leading to precipitation.
| Potential Cause | Recommended Solution |
| High Final Concentration | The intended final concentration of A-438079 hydrochloride in the media exceeds its aqueous solubility limit. Solution: Decrease the final working concentration. If a high concentration is necessary, consider a formulation with solubilizing agents. |
| Rapid Dilution | Adding the concentrated DMSO stock directly and quickly to the media causes localized high concentrations, triggering precipitation. Solution: Add the stock solution dropwise into the vortex of the media. Gentle swirling during addition can also aid in rapid and even dispersion. |
| Low Media Temperature | The solubility of many compounds, including A-438079 hydrochloride, is lower in cold solutions. Solution: Always use pre-warmed (37°C) cell culture media. |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. Solution: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute intermediate stock solution. |
Issue 2: Delayed Precipitation After Incubation
Symptom: The media containing A-438079 hydrochloride is initially clear, but a precipitate forms after several hours or days in the incubator.
Cause: This can be caused by several factors related to the dynamic environment of cell culture.
| Potential Cause | Recommended Solution |
| pH Shift | The metabolic activity of cells can alter the pH of the culture medium over time. A change in pH can affect the ionization state and, consequently, the solubility of A-438079 hydrochloride. Solution: Ensure the medium is well-buffered. Consider using a medium supplemented with HEPES for more stable pH control. |
| Interaction with Media Components | A-438079 hydrochloride may interact with salts, amino acids, or proteins in the media, forming less soluble complexes. Solution: Test the solubility of the compound in a simpler buffered solution like PBS to determine if media components are the issue. If so, trying a different basal media formulation may be necessary. |
| Media Evaporation | In long-term experiments, evaporation of water from the culture media can increase the concentration of all components, potentially exceeding the solubility limit of A-438079 hydrochloride. Solution: Ensure proper humidification of the incubator. For long-term cultures, use plates with low-evaporation lids or seal the plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable environment of the incubator can cause temperature cycling, which may affect compound solubility. Solution: Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making A-438079 hydrochloride stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of A-438079 hydrochloride.[1][2] It is soluble up to 100 mM in DMSO.[2] For aqueous solutions, it has limited solubility (1 mg/mL), and may require sonication and warming to dissolve.[3]
Q2: What is the maximum final concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO varies between cell lines, but a general guideline is to keep the final concentration below 0.5%, and ideally below 0.1%, to avoid cytotoxic effects.[4] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: How can I determine the maximum soluble concentration of A-438079 hydrochloride in my specific cell culture medium?
A3: You can perform a simple solubility test. Prepare a serial dilution of your A-438079 hydrochloride DMSO stock. Add a small, consistent volume of each dilution to your pre-warmed cell culture medium. Incubate under your experimental conditions and observe for any signs of precipitation (cloudiness or visible particles) over time. The highest concentration that remains clear is your working maximum soluble concentration.
Q4: My A-438079 hydrochloride stock solution has precipitated after being stored in the freezer. What should I do?
A4: Precipitation can occur during freeze-thaw cycles. Gently warm the stock solution to 37°C and vortex or sonicate to try and redissolve the compound.[3] If it does not fully redissolve, it is best to prepare a fresh stock solution to ensure accurate dosing. To avoid this, aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Quantitative Data: Solubility of A-438079 Hydrochloride
| Solvent | Maximum Concentration | Notes |
| DMSO | ≥ 100 mg/mL (291.88 mM)[3] | Use fresh, non-hygroscopic DMSO for best results. |
| DMSO | 100 mM[2] | |
| Water | 1 mg/mL (2.92 mM)[3] | Requires sonication and warming to 80°C.[3] |
Experimental Protocol: Preparation of A-438079 Hydrochloride Working Solution
This protocol is designed to minimize the risk of precipitation when preparing a working solution of A-438079 hydrochloride for cell culture experiments.
Materials:
-
A-438079 hydrochloride powder
-
Anhydrous, sterile DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 100 mM):
-
Aseptically weigh out the required amount of A-438079 hydrochloride powder.
-
Dissolve the powder in the appropriate volume of sterile DMSO to achieve a 100 mM concentration.
-
Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution.[3]
-
Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
-
-
Prepare an Intermediate Dilution (e.g., 1 mM):
-
Thaw a single aliquot of the 100 mM stock solution.
-
In a sterile microcentrifuge tube, perform a 1:100 dilution of the 100 mM stock solution in sterile DMSO to create a 1 mM intermediate stock.
-
-
Prepare the Final Working Solution:
-
Ensure your complete cell culture medium is pre-warmed to 37°C.
-
To achieve a final concentration of 1 µM, for example, add 1 µL of the 1 mM intermediate stock solution to 1 mL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.
-
Add the intermediate stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting A-438079 hydrochloride precipitation.
Caption: Troubleshooting workflow for A-438079 hydrochloride precipitation.
References
Technical Support Center: A-438079 Hydrochloride for In Vivo Experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals using A-438079 hydrochloride in in vivo experiments. Our resources address common challenges and questions to ensure the accurate and effective use of this compound in your research.
Clarification on Experimental Roles: A-438079 Hydrochloride vs. Vehicle Control
It is critical to understand the distinct roles of the active compound and the vehicle control in any in vivo experiment.
-
A-438079 Hydrochloride: This is a potent and selective P2X7 receptor antagonist.[1][2][3] It is the active pharmacological agent you are testing for its biological effects.
-
Vehicle Control: This is an inert substance or mixture used to deliver the active compound, in this case, A-438079 hydrochloride.[4][5] A vehicle control group is essential in experimental design to differentiate the effects of the active compound from any potential effects of the delivery substance itself.[4][6]
Frequently Asked Questions (FAQs)
Q1: What is A-438079 hydrochloride and what is its mechanism of action?
A-438079 hydrochloride is a competitive antagonist of the P2X7 receptor.[3][7] The P2X7 receptor is an ion channel activated by extracellular ATP, often released during cellular stress or injury.[8][9][10] Activation of the P2X7 receptor leads to a variety of downstream signaling events, including the release of pro-inflammatory cytokines like IL-1β, activation of the NLRP3 inflammasome, and modulation of various kinase pathways.[8][9][11] By blocking this receptor, A-438079 can inhibit these downstream effects and is used to study the role of the P2X7 receptor in various pathological processes, including inflammation and neuropathic pain.[3][9]
Q2: How do I choose the correct vehicle for my in vivo experiment with A-438079 hydrochloride?
The choice of vehicle depends on several factors, including the desired route of administration (e.g., intraperitoneal, intravenous, oral), the required concentration of A-438079 hydrochloride, and the specific animal model being used. A-438079 hydrochloride has limited solubility in aqueous solutions. Therefore, a multi-component vehicle is often necessary. Common formulations include combinations of DMSO, polyethylene (B3416737) glycol (PEG), Tween-80, and saline.[1]
Q3: Can I dissolve A-438079 hydrochloride directly in saline?
Directly dissolving A-438079 hydrochloride in saline is challenging due to its low aqueous solubility.[12] While some solubility in water is reported with sonication and heating, it is generally not sufficient for preparing stock solutions for in vivo dosing.[1] Co-solvents and surfactants are typically required to achieve a suitable concentration for administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the prepared solution | The solubility limit of A-438079 hydrochloride in the chosen vehicle has been exceeded. | - Gently warm the solution and/or use sonication to aid dissolution.[1][12]- Prepare a more dilute solution if the required dose allows.- Consider an alternative vehicle formulation with higher solubilizing capacity (see Table 2). |
| Animal distress after injection | The vehicle itself may be causing irritation or toxicity, especially at high concentrations of solvents like DMSO. | - Reduce the percentage of organic co-solvents (e.g., DMSO) in the final formulation.[4]- Conduct a pilot study with the vehicle alone to assess tolerability in your animal model.[4]- Ensure the final solution is at a physiological pH. |
| Inconsistent or unexpected experimental results | - The compound may not have been fully dissolved.- The vehicle may have its own biological effects.[4] | - Always ensure your A-438079 hydrochloride solution is clear and free of precipitates before administration.- Always include a vehicle control group that receives the exact same formulation without the active compound.[6] This allows you to isolate the effects of A-438079 hydrochloride. |
Quantitative Data
Table 1: Solubility of A-438079 Hydrochloride
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL[1][12] | Use of fresh, non-hygroscopic DMSO is recommended.[1][12] |
| Water | ~1 mg/mL[1] | Requires sonication and warming.[1] |
| Ethanol | ~10 mg/mL[7] | |
| DMF | ~30 mg/mL[7] | |
| DMSO:PBS (pH 7.2) (1:3) | ~0.33 mg/mL[7] |
Table 2: Example In Vivo Vehicle Formulations
| Formulation Components | Achievable Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] | A common formulation for achieving a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1][12] | SBE-β-CD can improve solubility and reduce potential toxicity of co-solvents. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[1][12] | Suitable for oral or subcutaneous administration. |
Experimental Protocols
Protocol: Preparation and Administration of A-438079 Hydrochloride for In Vivo Studies
This protocol provides a general guideline for preparing a solution of A-438079 hydrochloride for intraperitoneal (i.p.) injection in rodents.
Materials:
-
A-438079 hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
PEG300, sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount: Determine the total amount of A-438079 hydrochloride and the total volume of vehicle needed based on the number of animals, their average weight, and the target dose (e.g., 5-50 mg/kg).[1][13]
-
Initial Dissolution: Weigh the required amount of A-438079 hydrochloride and place it in a sterile tube. Add the calculated volume of DMSO (to make up 10% of the final volume) and vortex until the compound is fully dissolved.
-
Add Co-solvents: Add the calculated volume of PEG300 (to make up 40% of the final volume) and mix thoroughly. Then, add the calculated volume of Tween-80 (to make up 5% of the final volume) and mix again until the solution is homogenous.
-
Final Dilution: Add the final volume of sterile saline (to make up 45% of the final volume) and mix thoroughly. The final solution should be clear.
-
Vehicle Control Preparation: In a separate tube, prepare the vehicle control by following the same procedure (steps 2-4) but without adding the A-438079 hydrochloride powder.
-
Administration: Administer the prepared A-438079 hydrochloride solution and the vehicle control solution to the respective groups of animals at the same volume per body weight. It is recommended to use the prepared solutions on the same day.[12]
Visualizations
Caption: P2X7 receptor signaling pathway and the inhibitory action of A-438079.
Caption: Workflow for an in vivo experiment using a vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A 438079 hydrochloride | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. Vehicle control: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 10. iris.unife.it [iris.unife.it]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Purinergic P2X7 receptor antagonist inhibits methamphetamine-induced reward, hyperlocomotion, and cortical IL-7A levels in mice: a role for P2X7/IL-17A crosstalk in methamphetamine behaviors? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A 438079 Hydrochloride Experiments
Welcome to the technical support center for A 438079 hydrochloride, a potent and selective P2X7 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and competitive antagonist of the P2X7 receptor.[1] The P2X7 receptor is an ATP-gated ion channel, and its activation by high concentrations of extracellular ATP leads to the influx of cations such as Ca²⁺ and Na⁺, and the efflux of K⁺. This ion flux triggers downstream signaling pathways, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β. This compound blocks this channel, thereby inhibiting these downstream effects.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] Stock solutions in solvent can be stored at -80°C for up to 1 year.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q3: In which solvents is this compound soluble?
This compound has good solubility in DMSO. It is also soluble in ethanol (B145695) and water, although to a lesser extent.[2] When preparing aqueous solutions, using fresh, high-purity water and sonication can aid dissolution. For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 are often used.
Q4: What is the stability of this compound in solution?
While the powder is stable for years, solutions are less stable. Stock solutions in DMSO are generally stable for up to one year when stored at -80°C.[2] Aqueous solutions should ideally be prepared fresh for each experiment to minimize degradation and ensure consistent results.
Troubleshooting Guides
Variability in experimental outcomes can arise from several factors. This guide addresses common issues encountered when using this compound.
Issue 1: No or Reduced Inhibition of P2X7 Receptor Activity
If you observe a lack of or diminished inhibitory effect of this compound, consider the following potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | - Prepare fresh stock solutions in a high-quality, anhydrous solvent like DMSO for each experiment. - Avoid multiple freeze-thaw cycles of stock solutions by preparing aliquots. - Store stock solutions at the recommended temperature (-80°C for long-term) and protect them from light. |
| Inadequate Concentration of this compound | - Verify the concentration of your stock solution. - Perform a dose-response experiment to determine the optimal inhibitory concentration (IC₅₀) for your specific cell type and assay conditions. The reported IC₅₀ for BzATP-evoked intracellular calcium concentration changes in 1321N1 cells expressing rat P2X7 receptors is 321 nM.[2][3] |
| Low P2X7 Receptor Expression | - Confirm the expression level of the P2X7 receptor in your cell line or primary cells using techniques like Western blot, qPCR, or flow cytometry. - Consider using a cell line known to have high levels of functional P2X7 receptors as a positive control. |
| High Agonist Concentration | - High concentrations of the P2X7 agonist (e.g., ATP or BzATP) can overcome the competitive antagonism of this compound. - Perform an agonist dose-response curve to determine the EC₅₀ and use a concentration at or near the EC₈₀ for your inhibition assays. |
| Assay Interference | - Components in your assay buffer, such as high protein concentrations, may bind to this compound, reducing its effective concentration. - Test the stability and activity of this compound in your specific assay buffer. |
Issue 2: High Background Signal or Apparent Agonist-Independent Activity
High background signals can mask the true effect of your compound. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Autofluorescence | - Use a background correction method by subtracting the fluorescence of wells containing cells but no fluorescent dye. |
| Incomplete Removal of Extracellular Dye | - Increase the number of washes after loading cells with fluorescent dyes (e.g., Fluo-4 AM, ethidium (B1194527) bromide) to ensure complete removal of extracellular dye. |
| "Agonist-like" Effects of the Antagonist | - While A 438079 is a selective antagonist, some P2X7 antagonists have been reported to have off-target effects.[4] - To confirm the observed effect is due to P2X7 inhibition, use a structurally unrelated P2X7 antagonist as a control. If the effect is unique to A 438079, it may be an off-target effect. |
Experimental Protocols
Calcium Influx Assay
This protocol is for measuring P2X7 receptor-mediated intracellular calcium influx using a fluorescent calcium indicator.
Methodology:
-
Cell Preparation: Plate cells (e.g., HEK293 cells stably expressing P2X7R) in a 96-well black, clear-bottom plate and culture to the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Treatment:
-
Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Add different concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature or 37°C. A pre-incubation of 30 minutes with 10 µM A 438079 has been shown to be effective.[5][6]
-
-
Agonist Stimulation and Signal Detection:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for your chosen calcium indicator.
-
Inject a solution of a P2X7 agonist (e.g., ATP or BzATP) into each well to achieve the desired final concentration.
-
Immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control and plot the results as a percentage of the maximal agonist response.
-
Determine the IC₅₀ value of this compound by fitting the dose-response data to a suitable equation.
-
Ethidium Bromide Uptake Assay (Pore Formation Assay)
This assay measures the formation of the P2X7 receptor pore, which is permeable to larger molecules like ethidium bromide.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL.
-
Compound and Dye Incubation:
-
Agonist Stimulation:
-
Add a P2X7 agonist (e.g., ATP or BzATP) to the cell suspension.
-
-
Signal Detection:
-
Measure the fluorescence of ethidium bromide (Excitation: ~525 nm, Emission: ~605 nm) over time using a fluorescence plate reader or flow cytometer.
-
-
Data Analysis:
-
Subtract the background fluorescence (cells with ethidium bromide but no agonist) from the measured fluorescence values.
-
Plot the fluorescence intensity over time to observe the kinetics of dye uptake.
-
For endpoint assays, compare the fluorescence at a specific time point across different treatment groups.
-
Visualizations
Caption: P2X7 receptor signaling pathway and inhibition by A 438079.
References
- 1. This compound | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells [jove.com]
- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Validation & Comparative
A Comparative Guide to P2X7 Receptor Antagonists: A 438079 Hydrochloride vs. Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of A 438079 hydrochloride with other prominent P2X7 receptor antagonists. The following sections detail the comparative efficacy, experimental protocols, and signaling pathways, supported by experimental data to aid in the selection of the most suitable antagonist for your research needs.
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological processes, making it a compelling therapeutic target.[1] this compound is a potent and selective competitive antagonist of the P2X7 receptor.[2][3][4] This guide compares its performance against other well-characterized P2X7 antagonists such as AZD9056, CE-224,535, and JNJ-47965567.
Comparative Efficacy of P2X7 Antagonists
The potency of P2X7 antagonists is typically evaluated by their ability to inhibit ATP-induced cellular responses, such as calcium influx, pore formation, and interleukin-1β (IL-1β) release. The half-maximal inhibitory concentration (IC50) or the negative logarithm of the IC50 (pIC50) are key parameters for quantifying and comparing the potency of these compounds.
| Compound | Assay Type | Cell Line | Species | Agonist | IC50 / pIC50 | Citation |
| This compound | Calcium Influx | 1321N1 Astrocytoma | Human | BzATP | pIC50 = 6.9 | [3][5] |
| Calcium Influx | 1321N1 Astrocytoma | Rat | BzATP | IC50 = 321 nM | [5] | |
| IL-1β Release | THP-1 | Human | BzATP | pIC50 = 6.7 | [6] | |
| AZD9056 | Calcium Influx | HEK-hP2X7 | Human | ATP | IC50 = 11.2 nM | [7] |
| IL-1β Release | Mouse Microglia BV2 | Mouse | ATP | IC50 = 1-3 µM | [7] | |
| CE-224,535 | IL-1β & IL-18 Release | Leukocytes | Human | ATP | Not specified | [8] |
| JNJ-47965567 | Radioligand Binding | Recombinant | Human | Not applicable | pKi = 7.9 | [9] |
| IL-1β Release | Human Blood | Human | BzATP | pIC50 = 6.7 | [9] | |
| IL-1β Release | Human Monocytes | Human | BzATP | pIC50 = 7.5 | [9] | |
| IL-1β Release | Rat Microglia | Rat | BzATP | pIC50 = 7.1 | [9] | |
| Calcium Flux | Recombinant | Human | BzATP | pIC50 = 8.3 | [10] | |
| Calcium Flux | Recombinant | Mouse | BzATP | pIC50 = 7.5 | [10] | |
| Calcium Flux | Recombinant | Rat | BzATP | pIC50 = 7.2 | [10] |
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of intracellular signaling events. This leads to the activation of inflammatory pathways and, in some cases, cell death.[11][12] The primary mechanism involves the opening of a non-selective cation channel, leading to an influx of Na+ and Ca2+ and an efflux of K+.[12] This ionic flux initiates downstream signaling, including the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines IL-1β and IL-18.[13][14] P2X7 antagonists block these downstream effects by preventing the initial receptor activation.
P2X7 Receptor Signaling Pathway and Antagonist Action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of P2X7 antagonists.
Calcium Influx Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration following agonist-induced P2X7 receptor activation.
Methodology:
-
Cell Culture: Plate cells expressing the P2X7 receptor (e.g., 1321N1 astrocytoma cells stably expressing human or rat P2X7) in a 96-well black, clear-bottom plate and culture overnight.[15]
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer like Hanks' Balanced Salt Solution (HBSS).
-
Remove the culture medium and incubate the cells with the dye loading solution for 45-60 minutes at 37°C.[15]
-
Gently wash the cells with buffer to remove any extracellular dye.[15]
-
-
Assay Procedure:
-
Add serial dilutions of the P2X7 antagonist (e.g., this compound) or a vehicle control to the wells and incubate for 15-30 minutes at room temperature.[15]
-
Measure the baseline fluorescence using a fluorescence microplate reader.
-
Add a P2X7 receptor agonist (e.g., BzATP) to induce calcium influx.
-
Immediately begin kinetic reading of fluorescence intensity for several minutes.
-
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium influx for each antagonist concentration and determine the IC50 value.
Pore Formation (YO-PRO-1 Uptake) Assay
Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective pore. This assay measures the uptake of a fluorescent dye, such as YO-PRO-1, which can enter the cell through this pore.
Methodology:
-
Cell Preparation: Seed cells expressing the P2X7 receptor in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the P2X7 antagonist for a predetermined time (e.g., 15-30 minutes).
-
Dye and Agonist Addition: Add the fluorescent dye (e.g., YO-PRO-1) to the cell culture medium, followed by the addition of a P2X7 agonist (e.g., ATP or BzATP) to stimulate pore formation.[16]
-
Fluorescence Measurement: Measure the increase in intracellular fluorescence at a specific time point (e.g., 15-60 minutes) after agonist addition using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 of the antagonist by plotting the percentage inhibition of dye uptake against the antagonist concentration.
IL-1β Release Assay
This assay quantifies the ability of a P2X7 antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells.[16]
Methodology:
-
Cell Priming: Prime immune cells (e.g., human THP-1 monocytes or peripheral blood mononuclear cells) with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS) to induce the synthesis of pro-IL-1β.[16]
-
Antagonist Treatment: Pre-incubate the primed cells with various concentrations of the P2X7 antagonist for a specified duration (e.g., 30 minutes).[16]
-
Agonist Stimulation: Activate the P2X7 receptor by adding a high concentration of an agonist like ATP or BzATP.[16]
-
Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.[16]
-
Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage inhibition of IL-1β release and determine the IC50 value for the antagonist.
Experimental Workflow for P2X7 Antagonist Evaluation
The following diagram outlines a typical workflow for the in vitro evaluation and comparison of P2X7 receptor antagonists.
Workflow for Evaluating P2X7 Antagonists.
References
- 1. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 2. scbt.com [scbt.com]
- 3. This compound | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 4. This compound | P2X7 Receptor Antagonist | AmBeed.com [ambeed.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Efficacy and Safety of CE-224,535, an Antagonist of P2X7 Receptor, in Treatment of Patients with Rheumatoid Arthritis Inadequately Controlled by Methotrexate | The Journal of Rheumatology [jrheum.org]
- 9. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 11. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iris.unife.it [iris.unife.it]
- 13. researchgate.net [researchgate.net]
- 14. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A-438079 Hydrochloride: A Comparative Guide to its Specificity for the P2X7 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of A-438079 hydrochloride's specificity for the P2X7 receptor against other commonly used antagonists. The information presented is supported by experimental data to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison of P2X7 Receptor Antagonists
A-438079 is a potent and selective competitive antagonist of the P2X7 receptor.[1][2][3] Its efficacy is frequently compared with other well-characterized antagonists, each with distinct properties. The following table summarizes key quantitative data for A-438079 and its alternatives.
| Compound | Target Species | Assay Type | Potency (IC50/pIC50/Ki) | Selectivity | Mechanism of Action |
| A-438079 | Human | Ca2+ Influx | pIC50 = 6.9[2][3][4] | Selective for P2X7 over P2X1, P2X2/3, P2X4 (IC50 > 10 µM)[1][2] | Competitive[1][2] |
| Human | IL-1β Release | pIC50 = 6.7[1] | |||
| Rat | Ca2+ Influx | IC50 = 100 nM[1] / 321 nM[4][5] | |||
| AZ10606120 | Human | Ca2+ Influx | IC50 ≈ 10 nM[6][7] | >1000-fold selective for P2X7 over other P2X subtypes[8] | Allosteric[8] |
| Rat | Ca2+ Influx | IC50 ≈ 10 nM[7] | |||
| JNJ-47965567 | Human | Binding Affinity | pKi = 7.9[9][10] | Selective over a panel of 50 other receptors, ion channels, and transporters | Non-competitive[11] |
| Human | IL-1β Release | pIC50 = 7.5 (monocytes)[9][10] | |||
| Mouse | Ca2+ Influx | pIC50 = 7.5 | |||
| Rat | Binding Affinity | pKi = 8.7[10] | |||
| Rat | IL-1β Release | pIC50 = 7.1 (microglia)[9][10] | |||
| GSK1482160 | Human | Functional Assay | pIC50 = 8.5[12] | High selectivity[13] | Negative Allosteric Modulator[12][14] |
| Rat | Functional Assay | pIC50 = 6.5[12] |
Experimental Protocols
The validation of P2X7 receptor antagonist specificity relies on a variety of in vitro assays. Below are detailed methodologies for key experiments cited in the comparison.
Intracellular Calcium Influx Assay
This assay is a primary method for assessing the functional inhibition of the P2X7 receptor, which is a ligand-gated ion channel.
Objective: To measure the antagonist's ability to block agonist-induced calcium influx into cells expressing the P2X7 receptor.
Methodology:
-
Cell Culture: Human astrocytoma cells (1321N1) stably transfected with recombinant human or rat P2X7 receptors are cultured to confluence.[4]
-
Cell Plating: The day before the experiment, cells are seeded onto poly-D-lysine-coated 96-well plates.[4]
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases in fluorescence intensity upon binding to calcium.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the test antagonist (e.g., A-438079) for a specified period.
-
Agonist Stimulation: The P2X7 receptor is activated by adding a potent agonist, such as BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate).[4]
-
Data Acquisition: Changes in intracellular calcium concentrations are monitored in real-time using a Fluorometric Imaging Plate Reader (FLIPR).[1]
-
Data Analysis: The antagonist's inhibitory potency is determined by calculating the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximum agonist-induced calcium response.
Interleukin-1β (IL-1β) Release Assay
Activation of the P2X7 receptor is a key step in the processing and release of the pro-inflammatory cytokine IL-1β. This assay measures the functional consequence of P2X7 receptor blockade.
Objective: To quantify the inhibition of agonist-induced IL-1β release from immune cells.
Methodology:
-
Cell Culture and Differentiation: Human monocytic THP-1 cells are differentiated into a macrophage-like phenotype using IFN-γ and LPS.[1]
-
Priming: The cells are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce the transcription and translation of pro-IL-1β.
-
Antagonist Treatment: The primed cells are treated with various concentrations of the P2X7 antagonist.
-
Agonist Stimulation: The P2X7 receptor is activated with an agonist like BzATP, which triggers the assembly of the NLRP3 inflammasome and subsequent cleavage of pro-caspase-1 to active caspase-1.[1] Active caspase-1 then cleaves pro-IL-1β into its mature, secretable form.
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification: The concentration of mature IL-1β in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The pIC50 value is calculated to determine the antagonist's potency in inhibiting IL-1β release.
Visualizing P2X7 Receptor Signaling and Experimental Validation
To better understand the context of A-438079's action, the following diagrams illustrate the P2X7 receptor signaling pathway and a typical workflow for validating antagonist specificity.
Caption: P2X7 Receptor Signaling Cascade.
Caption: Experimental Workflow for P2X7 Antagonist Validation.
References
- 1. apexbt.com [apexbt.com]
- 2. A 438079 hydrochloride | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Purinergic P2X receptor 7 (P2X7R) inhibition induced cytotoxicity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pharmacologic characterizations of a P2X7 receptor-specific radioligand, [11C]GSK1482160 for neuroinflammatory response (Journal Article) | OSTI.GOV [osti.gov]
- 14. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-reactivity of A-438079 Hydrochloride with P2X Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of A-438079 hydrochloride's cross-reactivity with other P2X receptors, supported by experimental data. A-438079 is a potent and highly selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammation, neuropathic pain, and other pathologies. Its selectivity is a critical attribute for its use as a research tool and its potential as a therapeutic agent.
High Selectivity of A-438079 for the P2X7 Receptor
A-438079 hydrochloride demonstrates exceptional selectivity for the P2X7 receptor over other P2X receptor subtypes.[1][2][3][4] Experimental data consistently show that A-438079 has potent inhibitory activity at the P2X7 receptor, with significantly lower to negligible activity at other P2X receptors, including P2X1, P2X2, P2X3, and P2X4, at concentrations up to 10 µM and even 100 µM.[2][5][6]
Comparative Antagonist Potency
The following table summarizes the antagonist potency of A-438079 hydrochloride at various P2X receptor subtypes, highlighting its selectivity for P2X7.
| Receptor Subtype | Species | IC50 / pIC50 | Reference |
| P2X7 | Human | IC50: 123-300 nM, pIC50: 6.9 | [2][6] |
| P2X7 | Rat | IC50: 100-321 nM | [2][5][6] |
| P2X1 | Not specified | IC50 > 10 µM | [3] |
| P2X2 | Not specified | IC50 > 10 µM | [2][3] |
| P2X3 | Not specified | IC50 > 10 µM | [2][3] |
| P2X4 | Not specified | IC50 > 10 µM | [2][3] |
P2X7 Receptor Signaling and Experimental Workflow
Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a cascade of intracellular events, primarily characterized by cation influx and, with prolonged stimulation, the formation of a large transmembrane pore. A-438079 competitively antagonizes these effects.
The selectivity of A-438079 is typically evaluated using in vitro assays that measure the functional consequences of P2X7 receptor activation, such as intracellular calcium influx.
Experimental Protocols
A detailed methodology for assessing the antagonist activity of A-438079 hydrochloride at P2X7 receptors using a Fluorometric Imaging Plate Reader (FLIPR) based calcium influx assay is provided below.
Protocol: P2X7 Receptor Antagonist-Mediated Inhibition of Calcium Influx
1. Cell Culture and Plating:
-
Cell Line: Human astrocytoma cells (e.g., 1321N1) stably transfected with the human or rat P2X7 receptor are commonly used.[2][5]
-
Culture Conditions: Maintain cells in an appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed the cells into black-walled, clear-bottom 96-well microplates at a suitable density to achieve a confluent monolayer on the day of the assay. Allow cells to adhere overnight.
2. Dye Loading:
-
Reagents:
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127 (to aid dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or another suitable buffer.
-
-
Procedure:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the cells and wash the wells with HBSS.
-
Add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake.
-
After incubation, gently wash the cells with HBSS to remove extracellular dye.
-
3. Compound Incubation:
-
Prepare serial dilutions of A-438079 hydrochloride in HBSS to the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Add the A-438079 dilutions or vehicle control to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
4. Agonist Stimulation and Fluorescence Measurement:
-
Agonist: Prepare a solution of a P2X7 receptor agonist, such as BzATP (a potent P2X7 agonist) or ATP, in HBSS. The final concentration should be at or near the EC80 to ensure a robust signal for inhibition.
-
FLIPR Measurement:
-
Place the cell plate into the FLIPR instrument.
-
Record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
Use the FLIPR's integrated fluidics to add the agonist solution to all wells simultaneously.
-
Continue to record the fluorescence intensity over time (e.g., for 2-5 minutes) to capture the calcium influx.
-
5. Data Analysis:
-
The change in intracellular calcium is typically expressed as the ratio of the change in fluorescence (ΔF) over the baseline fluorescence (F₀).
-
Plot the response (ΔF/F₀) against the concentration of A-438079.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist that produces 50% inhibition of the agonist response.
Conclusion
The available experimental data robustly supports the classification of A-438079 hydrochloride as a highly selective P2X7 receptor antagonist. Its negligible activity at other P2X receptor subtypes makes it an invaluable tool for elucidating the physiological and pathological roles of the P2X7 receptor without the confounding effects of off-target interactions. This high degree of selectivity is a critical characteristic for researchers in the fields of inflammation, immunology, and neuroscience.
References
Reproducibility of A-438079 Hydrochloride Effects on Cytokine Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of A-438079 hydrochloride's performance in modulating cytokine release with alternative compounds. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating the reproducibility and efficacy of this potent P2X7 receptor antagonist.
Introduction to A-438079 Hydrochloride
A-438079 hydrochloride is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells like macrophages and microglia. Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of inflammatory responses. This includes the activation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β). By blocking the P2X7 receptor, A-438079 effectively inhibits this inflammatory cascade, making it a valuable tool for studying inflammation and a potential therapeutic agent for various inflammatory disorders.
Comparative Efficacy of P2X7 Receptor Antagonists
The reproducibility of A-438079 hydrochloride's effect on cytokine release can be assessed by comparing its inhibitory potency with other known P2X7 receptor antagonists. The following table summarizes the half-maximal inhibitory concentration (IC50) or pIC50 values for A-438079 and its alternatives in inhibiting IL-1β release and other P2X7 receptor-mediated events.
| Antagonist | Assay Type | Cell Type/System | Agonist | IC50 / pIC50 |
| A-438079 hydrochloride | IL-1β Release | Human THP-1 cells | BzATP | pIC50: 6.7 |
| Calcium Influx | Human 1321N1 astrocytoma cells (recombinant human P2X7) | BzATP | IC50: 300 nM | |
| Calcium Influx | Human 1321N1 astrocytoma cells (recombinant rat P2X7) | BzATP | IC50: 100 nM | |
| JNJ-47965567 | Not specified | Human P2X7 | Not specified | pKi: 7.9 |
| Not specified | Rat P2X7 | Not specified | pKi: 8.7 | |
| A-804598 | Not specified | Human P2X7 | Not specified | IC50: 11 nM |
| Not specified | Rat P2X7 | Not specified | IC50: 10 nM | |
| Not specified | Mouse P2X7 | Not specified | IC50: 9 nM | |
| AZ10606120 | Not specified | Human and Rat P2X7 | Not specified | IC50: ~10 nM |
| JNJ-55308942 | Not specified | Human P2X7 | Not specified | IC50: 10 nM |
| Not specified | Rat P2X7 | Not specified | IC50: 15 nM |
Alternative Strategies for Inhibiting Cytokine Release
Beyond direct P2X7 receptor antagonism, several other classes of drugs can modulate cytokine release through different mechanisms. These alternatives provide a broader context for evaluating the specific effects of A-438079.
| Drug Class | Examples | Mechanism of Action |
| Janus Kinase (JAK) Inhibitors | Ruxolitinib, Tofacitinib | Inhibit JAK enzymes, which are critical for signaling downstream of multiple cytokine receptors. |
| Monoclonal Antibodies (mAbs) | Infliximab, Adalimumab (anti-TNFα) | Neutralize specific cytokines or block their receptors, preventing downstream signaling. |
| Natural Immunosuppressants | Curcumin, Resveratrol | Inhibit the production and release of pro-inflammatory cytokines by altering signaling pathways like NF-κB. |
| Glucocorticoids | Dexamethasone, Prednisone | Potent anti-inflammatory agents that inhibit the synthesis of several cytokines, including IL-1 and TNF. |
Experimental Protocols
To ensure the reproducibility of studies investigating A-438079 and its alternatives, standardized experimental protocols are crucial. Below are detailed methodologies for a common in vitro cytokine release assay.
In Vitro IL-1β Release Assay from Monocytes/Macrophages
This protocol outlines the steps to quantify the inhibitory effect of a P2X7 antagonist on cytokine release from cultured monocytic cells.
Materials:
-
Monocytic cell line (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
P2X7 receptor antagonist (e.g., A-438079 hydrochloride)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for human IL-1β
Procedure:
-
Cell Culture and Priming:
-
Culture monocytic cells to the desired density. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced with Phorbol 12-myristate 13-acetate (PMA).
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.
-
-
Antagonist Treatment:
-
Wash the cells with PBS to remove the LPS-containing medium.
-
Pre-incubate the cells with varying concentrations of the P2X7 antagonist for 30-60 minutes.
-
-
Agonist Stimulation:
-
Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.
-
-
Supernatant Collection:
-
Centrifuge the cell plates to pellet the cells.
-
Carefully collect the supernatants for cytokine analysis.
-
-
Cytokine Quantification:
-
Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each antagonist concentration compared to the vehicle control.
-
Determine the IC50 value of the antagonist by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a four-parameter logistic curve.
Signaling Pathways and Experimental Workflow Diagrams
Visualizing the underlying biological processes and experimental procedures is essential for clarity and reproducibility. The following diagrams were created using Graphviz (DOT language).
Caption: P2X7 receptor signaling pathway leading to IL-1β release.
Caption: Experimental workflow for in vitro cytokine release assay.
Unraveling P2X7 Function: A Head-to-Head Comparison of Genetic Knockout and Pharmacological Blockade with A-438079 Hydrochloride
For researchers in immunology, neuroscience, and drug development, understanding the multifaceted role of the P2X7 receptor (P2X7R) is paramount. This purinergic receptor, an ATP-gated ion channel, is a key player in a multitude of physiological and pathological processes, including inflammation, neurodegeneration, and cancer. Two predominant methodologies are employed to dissect its function: genetic knockout of the P2rx7 gene and pharmacological inhibition using antagonists like A-438079 hydrochloride. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate strategy for their investigations.
The P2X7 receptor is a unique member of the P2X family, requiring high concentrations of extracellular ATP for activation. This activation leads to the rapid influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[1][2] Prolonged stimulation results in the formation of a large, non-selective pore, a hallmark of P2X7R activity, which can lead to downstream events such as NLRP3 inflammasome activation, processing and release of pro-inflammatory cytokines like IL-1β and IL-18, and ultimately, programmed cell death.[2][3] Given its central role in these critical cellular responses, robust methods to study its function are essential.
Methodologies at a Glance: Genetic vs. Pharmacological Inhibition
Genetic Knockout: The Definitive Ablation
Genetic knockout (KO) of the P2rx7 gene in animal models, typically mice, offers a powerful tool for studying the receptor's function by completely ablating its expression. This approach provides insights into the long-term consequences of P2X7R absence during development and in various physiological and disease states. Several P2X7R knockout mouse lines have been developed by different pharmaceutical companies and academic institutions, each with specific gene-targeting strategies.[4]
Advantages:
-
Complete and long-term loss of function: Provides a clear picture of the receptor's role in chronic processes and development.
-
High specificity: Eliminates the possibility of off-target effects associated with pharmacological agents.
-
Constitutive vs. Conditional Knockouts: The availability of conditional knockout models allows for cell-type-specific and temporally controlled gene deletion, offering a more nuanced understanding of P2X7R function in specific tissues or at particular developmental stages.[5]
Disadvantages:
-
Developmental compensation: The lifelong absence of the receptor may lead to compensatory changes in other signaling pathways, potentially masking or altering the true function of P2X7R.
-
Phenotypic variability: The genetic background of the mouse strain can significantly influence the observed phenotype of P2X7R knockout mice.[6]
-
Splice variants: Some knockout models may not eliminate all splice variants of the P2X7R, leading to residual receptor activity.[4][7]
-
Time and cost: Generating and maintaining knockout animal lines is a time-consuming and expensive endeavor.
A-438079 Hydrochloride: The Acute and Reversible Blockade
A-438079 hydrochloride is a potent and selective competitive antagonist of the P2X7 receptor.[1][8][9] It is widely used in both in vitro and in vivo studies to acutely and reversibly block P2X7R function. This pharmacological approach allows for the investigation of the receptor's role in specific, time-dependent processes.
Advantages:
-
Acute and reversible inhibition: Enables the study of the immediate consequences of P2X7R blockade and allows for washout experiments.
-
Dose-dependent effects: The level of inhibition can be titrated by varying the concentration of the antagonist.
-
Translational relevance: As a small molecule inhibitor, it has more direct translational potential for therapeutic development compared to genetic models.
-
Cost-effective and rapid: Pharmacological studies are generally faster and less expensive to conduct than generating and characterizing knockout animals.
Disadvantages:
-
Potential for off-target effects: Although considered highly selective, the possibility of A-438079 interacting with other proteins, especially at higher concentrations, cannot be entirely ruled out.[10]
-
Pharmacokinetic and pharmacodynamic considerations: The delivery, distribution, metabolism, and excretion of the compound can influence its efficacy and introduce variability in in vivo studies.
-
Incomplete blockade: Achieving a complete and sustained blockade of all P2X7 receptors in vivo can be challenging.
Comparative Experimental Data
Direct comparative studies using both P2X7R knockout mice and A-438079 provide valuable insights into the convergence and divergence of these two methodologies.
| Experimental Model | Parameter Measured | P2X7 Knockout Mice | A-438079 Treated WT Mice | Reference |
| Sepsis (Cecal Ligation and Puncture) | Mortality Rate | Significant reduction (improved survival by 30%) | Significant reduction (50% reduction in mortality) | [2][3] |
| Chronic Unpredictable Mild Stress (CUMS) | Depression-like Behavior | Elimination of depression-like behavior | Elimination of depression-like behavior | [11] |
| Mechanical Strain-induced Retinal Injury | IL-1β mRNA Expression | Rise in IL-1β expression absent | Blocked the increased expression of IL-1β | [12] |
| Angiotensin II-induced Hypertension | Systolic Blood Pressure | Attenuated elevation | Reduced elevation | [13] |
| Mammary Tumor Growth | Primary Tumor Volume | Slower tumor growth | Slower tumor growth | [14] |
These findings demonstrate a high degree of concordance between the genetic and pharmacological approaches in various disease models, suggesting that A-438079 is a reliable tool for probing P2X7R function.
Experimental Protocols
To facilitate the practical application of these methodologies, detailed protocols for key experiments are provided below.
P2X7 Signaling Pathway
Experimental Workflow: Genetic Knockout vs. A-438079
References
- 1. A 438079 hydrochloride | P2X7 Receptor Antagonist | AmBeed.com [ambeed.com]
- 2. Frontiers | The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? [frontiersin.org]
- 3. The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | P2X7 Receptor-Related Genetic Mouse Models – Tools for Translational Research in Psychiatry [frontiersin.org]
- 5. P2rx7 conditional Knockout mouse | Studies on immune response and neuroinflammation | genOway [genoway.com]
- 6. Genetic Background Strongly Influences the Bone Phenotype of P2X7 Receptor Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A 438079, competitive P2X7 receptor antagonist (CAS 899431-18-6) | Abcam [abcam.com]
- 10. P2X7 Receptor Antagonists Display Agonist-like Effects on Cell Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P2X7 receptor mediates NLRP3 inflammasome activation in depression and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. P2RX7 gene knockout or antagonism reduces angiotensin II-induced hypertension, vascular injury and immune cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of A 438079 Hydrochloride in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Potent P2X7 Receptor Antagonist
This guide provides a comprehensive comparison of the efficacy of A 438079 hydrochloride, a selective P2X7 receptor antagonist, across various cell lines. Its performance is contextualized with data from other notable P2X7 antagonists, offering a valuable resource for researchers investigating purinergic signaling in inflammation, neurodegeneration, and oncology.
Quantitative Efficacy of P2X7 Receptor Antagonists
The inhibitory potency of this compound and other key P2X7 receptor antagonists has been evaluated in a range of cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative basis for comparison.
| This compound | ||||
| Cell Line | Receptor Type | Assay | Agonist | IC50 / pIC50 |
| HEK293 | Human Recombinant P2X7 | Calcium Influx (FLIPR) | Benzoylbenzoyl-ATP (BzATP) | 123.03 nM[1] |
| 1321N1 | Human Recombinant P2X7 | Calcium Influx (FLIPR) | Not Specified | 125.89 nM[1] |
| 1321N1 | Rat Recombinant P2X7 | Calcium Influx | BzATP (10 µM) | 321 nM[1] |
| THP-1 | Human P2X7 | Ethidium Uptake | BzATP | 125.89 nM[1] |
| Human Recombinant P2X7 | Not Applicable | Calcium Influx | Not Specified | pIC50 = 6.9[1] |
| HCT-116 & SW620 (Colorectal Cancer) | Human P2X7 | Proliferation, Migration, Invasion | Not Applicable | Effective at 10 µM[2] |
| Alternative P2X7 Receptor Antagonists | ||||
| Antagonist | Cell Line/Receptor | Assay | Agonist | IC50 |
| A740003 | Rat P2X7 | Not Specified | Not Specified | 18 nM[3] |
| Human P2X7 | Not Specified | Not Specified | 40 nM[3][4] | |
| AZ10606120 | U251 (Glioblastoma) | Cell Viability | Not Applicable | 17 µM[5] |
| Human P2X7 | Not Specified | Not Specified | ~10 nM[6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to assess the efficacy of this compound, the following diagrams illustrate the P2X7 receptor signaling pathway and a general workflow for in vitro drug efficacy testing.
Caption: P2X7 Receptor Signaling Cascade.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol is adapted for colorectal cancer cell lines such as HCT-116 and SW620.
-
Cell Seeding:
-
Drug Treatment:
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[9]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Cell Migration (Wound Healing Assay)
This protocol is suitable for assessing the effect of A 438079 on the migration of colorectal cancer cells.
-
Cell Seeding and Wound Creation:
-
Seed SW620 cells in a 6-well plate and grow to confluence.
-
Create a "wound" by scratching the cell monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
-
Drug Treatment and Imaging:
-
Add culture medium containing A 438079 (e.g., 10 µM) or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.
-
-
Data Analysis:
-
Measure the width of the wound at different time points.
-
Calculate the percentage of wound closure to determine the effect of A 438079 on cell migration.
-
Apoptosis (Annexin V/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic cells following treatment with A 438079.
-
Cell Treatment:
-
Seed HCT-116 cells (1 x 10⁶ cells/well) in 6-well plates and treat with various concentrations of A 438079 for 48 hours.[9]
-
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[10]
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the pro-apoptotic effect of A 438079.
-
Conclusion
This compound is a potent and selective P2X7 receptor antagonist with demonstrated efficacy in a variety of cell lines. Its ability to inhibit calcium influx, reduce cell viability and migration, and induce apoptosis in cancer cells underscores its potential as a valuable research tool and a candidate for further therapeutic development. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the role of the P2X7 receptor in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. A438079 affects colorectal cancer cell proliferation, migration, apoptosis, and pyroptosis by inhibiting the P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encodeproject.org [encodeproject.org]
- 4. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of A-438079 Hydrochloride
A-438079 hydrochloride is a potent and selective antagonist for the P2X7 receptor, an ATP-gated ion channel involved in inflammation and immune responses.[1][2] Its utility in preclinical research stems from its ability to block ATP-mediated signaling, which has been implicated in a variety of pathological conditions. This guide provides a comprehensive comparison of the in vitro and in vivo effects of A-438079, supported by experimental data and protocols, to assist researchers in its application.
Mechanism of Action
A-438079 acts as a competitive antagonist at the P2X7 receptor.[3][4] The binding of extracellular ATP to the P2X7 receptor typically triggers the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion exchange can initiate a cascade of downstream signaling events, including the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines like IL-1β.[5][6] A-438079 blocks these ATP-induced events by preventing the initial channel activation.
Caption: P2X7 receptor signaling pathway and the inhibitory action of A-438079.
In Vitro Effects of A-438079
In vitro studies have established the potency and selectivity of A-438079 as a P2X7 receptor antagonist across various cell types and species.
Quantitative Data Summary
| Parameter | Species/Cell Line | Agonist | Value | Reference |
| pIC₅₀ | Human Recombinant P2X7 | Ca²⁺ Influx | 6.9 | [4][7] |
| IC₅₀ | Rat P2X7 (1321N1 cells) | BzATP (10 µM) | 321 nM | [8][9] |
| Selectivity | Other P2 Receptors | - | > 100 µM | [4][8] |
| Inhibition | Methamphetamine-induced microglial migration and phagocytosis | - | Effective | [4] |
| Inhibition | Human osteoclast formation and function | RANKL & M-CSF | Concentration-dependent decrease | [10] |
Experimental Protocol: Calcium Influx Assay
This protocol describes a common method to determine the inhibitory activity of A-438079 on P2X7 receptor-mediated calcium influx.
Objective: To measure the IC₅₀ of A-438079 for the inhibition of agonist-induced calcium influx in a human recombinant P2X7 cell line.
Materials:
-
Human P2X7-expressing cell line (e.g., HEK293 or 1321N1)
-
Cell culture medium (e.g., DMEM)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
P2X7 receptor agonist (e.g., BzATP)
-
A-438079 hydrochloride
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
96-well black, clear-bottom microplates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence microplate reader
Procedure:
-
Cell Plating: Seed the P2X7-expressing cells into 96-well microplates at an appropriate density and culture overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the Fluo-4 AM solution in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of A-438079 in assay buffer. Also, prepare a solution of the P2X7 agonist (BzATP) at a concentration known to elicit a submaximal response (e.g., EC₈₀).
-
Assay:
-
Wash the cells to remove excess dye.
-
Add the different concentrations of A-438079 to the wells and incubate for a specified time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add the BzATP solution to all wells simultaneously using the reader's integrated fluidics.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Normalize the data, with the response in the absence of the antagonist as 100% and the response in the absence of the agonist as 0%.
-
Plot the normalized response against the logarithm of the A-438079 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro calcium influx assay.
In Vivo Effects of A-438079
A-438079 has been evaluated in numerous animal models, demonstrating efficacy in conditions involving inflammation, pain, and neurodegeneration.
Quantitative Data Summary
| Disease Model | Animal | Dosage & Route | Key Findings | Reference |
| Neuropathic Pain | Rat (SNL, CCI models) | 100, 300 µmol/kg, i.p. | Significantly increased withdrawal thresholds | [8][9] |
| Neuropathic Pain | Rat | 80 µmol/kg, i.v. | Reduced noxious and innocuous evoked activity of spinal neurons | [9] |
| Seizures | Rat | 5, 15 mg/kg, i.p. | Reduced seizure severity and hippocampal neuronal death | [8] |
| Parkinson's Disease | Rat (6-OHDA model) | - | Partially prevented the depletion of striatal dopamine (B1211576) stores | [8] |
| Hemorrhagic Cystitis | Mouse | - | Reduced nociceptive behavior scores | [9] |
| Sepsis (Endotoxemia) | Rat (LPS model) | 15 mg/kg, i.p. | Alleviated lung oxidative stress; decreased MDA, GSH, CAT, SOD levels | [11][12] |
| Liver Injury | Mouse (APAP model) | 80 mg/kg | Protected against acetaminophen-induced liver injury | [13] |
| Depression | Mouse (CUMS model) | - | Exhibited antidepressant effects | [14] |
Experimental Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This protocol outlines a common surgical procedure to induce neuropathic pain in rats and assess the analgesic effect of A-438079.
Objective: To evaluate the efficacy of A-438079 in reducing mechanical allodynia in a rat model of neuropathic pain.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
A-438079 hydrochloride
-
Vehicle (e.g., saline or DMSO/saline mixture)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Surgical tools
-
4-0 silk sutures
-
Von Frey filaments for assessing mechanical sensitivity
Procedure:
-
Baseline Testing: Before surgery, habituate the rats to the testing environment and measure their baseline paw withdrawal threshold to von Frey filaments.
-
CCI Surgery:
-
Anesthetize the rat.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures (4-0 silk) around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between them. The ligatures should be tightened until they elicit a brief twitch in the respective hind limb.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care: Monitor the animals for recovery. Neuropathic pain symptoms (mechanical allodynia) typically develop over several days and peak around 10-14 days post-surgery.
-
Drug Administration:
-
Once allodynia is established, randomly assign rats to treatment groups (e.g., vehicle, A-438079 at 100 µmol/kg, A-438079 at 300 µmol/kg).
-
Administer the assigned treatment via intraperitoneal (i.p.) injection.
-
-
Behavioral Testing:
-
At various time points after drug administration (e.g., 30, 60, 120 minutes), assess the paw withdrawal threshold using von Frey filaments.
-
The threshold is defined as the lowest force of filament that causes a brisk withdrawal of the paw.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds between the vehicle- and A-438079-treated groups at each time point using appropriate statistical tests (e.g., two-way ANOVA followed by post-hoc tests). A significant increase in the withdrawal threshold in the drug-treated groups indicates an analgesic effect.
-
Comparison with Alternative P2X7 Antagonists
While A-438079 is a widely used tool compound, several other P2X7 antagonists have been developed and characterized.
| Compound | Potency (IC₅₀/pIC₅₀) | Selectivity | Key In Vivo Applications | Reference |
| A-438079 | pIC₅₀ = 6.9 (human) | High for P2X7 over other P2 receptors | Neuropathic pain, inflammation, seizures, liver injury | [4][8][9][13] |
| Brilliant Blue G (BBG) | - | P2X7 antagonist, also affects other targets | Neurodegeneration, glioma tumor growth, depression | [1][14][15][16] |
| A-740003 | Nanomolar potency (rat, human) | Selective P2X7 antagonist | Neuropathic pain (allodynia, hyperalgesia) | |
| A-804598 | Greater potency than A-438079 and A-740003 | Potent and selective on human, rat, and mouse P2X7 | ALS mouse models | [5][14] |
| AZ10606120 | - | - | Glioblastoma, seizures (proconvulsant effects reported) | [16] |
| Oxidized ATP (oATP) | - | Irreversible antagonist, lacks high selectivity | Osteoclast formation, neutrophil apoptosis | [6][10][16] |
This comparison highlights that while multiple P2X7 antagonists exist, they possess different potency, selectivity, and pharmacokinetic profiles, making them suitable for different experimental contexts. A-438079 remains a valuable tool due to its well-characterized potency and efficacy in a broad range of in vivo models.[5]
References
- 1. scbt.com [scbt.com]
- 2. A 438079 hydrochloride | P2X7 Receptor Antagonist | AmBeed.com [ambeed.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. A438079 hydrochloride | P2X7 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Physiological Roles and Potential Therapeutic Applications of the P2X7 Receptor in Inflammation and Pain [mdpi.com]
- 6. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The effects of P2X7 receptor antagonists on the formation and function of human osteoclasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purinergic Receptor Antagonist A438079 Protects Against Acetaminophen-Induced Liver Injury by Inhibiting P450 Isoenzymes, Not by Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. P2X7 Receptors Amplify CNS Damage in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Validating the Antinociceptive Efficacy of A-438079 Hydrochloride: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the antinociceptive properties of A-438079 hydrochloride, a selective P2X7 receptor antagonist, with established analgesics, morphine and gabapentin (B195806). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in pain research.
Introduction
A-438079 hydrochloride has emerged as a promising therapeutic agent for the management of chronic pain, particularly neuropathic pain. It exerts its effects by selectively blocking the P2X7 receptor, an ATP-gated ion channel implicated in the initiation and maintenance of pain signaling cascades. This guide synthesizes available preclinical data to objectively evaluate the antinociceptive efficacy of A-438079 in established animal models of neuropathic pain and compares its performance with the standard-of-care analgesics, morphine and gabapentin.
Mechanism of Action: P2X7 Receptor Antagonism in Pain Signaling
The P2X7 receptor is predominantly expressed on immune cells, such as microglia and macrophages, within the central and peripheral nervous systems. In response to high concentrations of extracellular ATP, often released from damaged cells following nerve injury, the P2X7 receptor is activated. This activation triggers a cascade of downstream signaling events that contribute to neuroinflammation and pain hypersensitivity.
Key downstream pathways include the activation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β). P2X7 receptor activation also stimulates the p38 MAPK and ERK signaling pathways, further amplifying the inflammatory response and enhancing neuronal excitability. By competitively antagonizing the P2X7 receptor, A-438079 hydrochloride effectively dampens these inflammatory and nociceptive signals.[1][2][3]
Comparative Antinociceptive Efficacy
The antinociceptive effects of A-438079 hydrochloride have been evaluated in rodent models of neuropathic pain, primarily the Chronic Constriction Injury (CCI) and Spinal Nerve Ligation (SNL) models. These models mimic the mechanical allodynia (pain in response to a non-painful stimulus) characteristic of human neuropathic pain conditions.
While direct head-to-head comparative studies are limited, the following tables summarize the available quantitative data for A-438079 hydrochloride and provide a comparison with historical data for morphine and gabapentin in similar experimental paradigms. It is important to note that cross-study comparisons should be interpreted with caution due to potential variations in experimental protocols.
Table 1: In Vitro Potency of A-438079 Hydrochloride
| Assay Type | Cell Line/System | Agonist | Potency (pIC50 / IC50) |
| Ca²⁺ Influx Inhibition | Human recombinant P2X7 cell line | - | pIC50 = 6.9 |
| Ca²⁺ Influx Inhibition | 1321N1 cells expressing rat P2X7 | BzATP | IC50 = 321 nM |
Table 2: In Vivo Antinociceptive Efficacy in Neuropathic Pain Models (Rat)
| Compound | Model | Endpoint | Effective Dose Range |
| A-438079 hydrochloride | CCI, SNL | Mechanical Allodynia | 100 - 300 µmol/kg (i.p.) |
| Morphine | CCI | Mechanical Allodynia | 4 - 8 mg/kg (i.p.) |
| Gabapentin | SNL | Mechanical Allodynia | 100 mg/kg (i.p.) |
Note: Data for morphine and gabapentin are derived from separate studies and are presented for comparative context.
Intraperitoneal administration of A-438079 at doses of 100 and 300 μmol/kg has been shown to significantly increase the paw withdrawal threshold in both the SNL and CCI models, indicating a reduction in mechanical allodynia.[4] Studies on morphine in the CCI model show efficacy in a similar behavioral endpoint at doses of 4 and 8 mg/kg.[5] Gabapentin has demonstrated a significant anti-allodynic effect in the SNL model at a dose of 100 mg/kg.[6][7]
Experimental Protocols
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used method to induce neuropathic pain. The following is a general protocol:
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the trifurcation, four loose ligatures of chromic gut are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened until they elicit a brief twitch in the respective hind limb.
-
Post-operative Care: The incision is closed, and the animals are allowed to recover.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at various time points post-surgery. The paw withdrawal threshold (the force at which the animal withdraws its paw) is determined.
Spinal Nerve Ligation (SNL) Model
The SNL model is another robust model of neuropathic pain. A typical protocol is as follows:
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: An incision is made to expose the L5 and L6 spinal nerves. These nerves are then tightly ligated with silk suture.
-
Post-operative Care: The muscle and skin are sutured, and the animals are monitored during recovery.
-
Behavioral Testing: Mechanical allodynia is measured using von Frey filaments, assessing the paw withdrawal threshold of the ipsilateral hind paw.
Logical Comparison of Antinociceptive Mechanisms
The antinociceptive mechanisms of A-438079, morphine, and gabapentin are distinct, offering different points of intervention in the pain pathway.
-
A-438079: Targets the initial inflammatory cascade triggered by nerve injury by blocking the P2X7 receptor on immune cells. This upstream mechanism prevents the release of key inflammatory mediators.
-
Morphine: Acts as an agonist at µ-opioid receptors, which are widely distributed throughout the central nervous system. Its primary mechanism involves inhibiting neurotransmitter release from presynaptic terminals and hyperpolarizing postsynaptic neurons, thereby blocking the transmission of pain signals.
-
Gabapentin: While its exact mechanism is not fully elucidated, it is believed to bind to the α2δ-1 subunit of voltage-gated calcium channels. This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters.
Conclusion
A-438079 hydrochloride demonstrates significant antinociceptive efficacy in preclinical models of neuropathic pain by targeting the P2X7 receptor and subsequent neuroinflammatory pathways. Its distinct upstream mechanism of action compared to traditional analgesics like morphine and gabapentin suggests its potential as a novel therapeutic strategy for chronic pain conditions. Further head-to-head comparative studies are warranted to fully elucidate its relative efficacy and therapeutic window.
References
- 1. P2X7-related modulation of pathological nociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. P2X7 receptor as a key player in pathological pain: insights into Neuropathic, inflammatory, and cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gabapentin enhances anti-nociceptive effects of morphine on heat, cold, and mechanical hyperalgesia in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gabapentin loses efficacy over time after nerve injury in rats: Role of glutamate transporter-1 in the locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of A-438079 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of A-438079 hydrochloride, a potent and selective P2X7 receptor antagonist.
A-438079 hydrochloride is a valuable tool in neuroscience research, particularly in studies related to nociception, oxidative stress, and apoptosis.[1] However, its safe management in the laboratory, including its ultimate disposal, requires strict adherence to established protocols to mitigate potential risks.
Hazard Identification and Safety Precautions
A-438079 hydrochloride is classified as a toxic substance if swallowed and may cause irritation to the skin, eyes, and respiratory system.[2] The toxicological properties of this compound have not been fully investigated, warranting a cautious approach to its handling.[2]
Table 1: Hazard and Safety Information for A-438079 Hydrochloride
| Hazard Classification | GHS Hazard Statement | Precautionary Statements |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | P264: Wash hands thoroughly after handling.[2] |
| Potential Irritant | May be irritating to the mucous membranes and upper respiratory tract. May cause eye, skin, or respiratory system irritation.[2] | P301+310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2] |
| Potential for Harm | May be harmful by inhalation or skin absorption.[2] | P330: Rinse mouth.[2] |
Personal Protective Equipment (PPE)
When handling A-438079 hydrochloride, especially during disposal procedures, wearing appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 2: Recommended Personal Protective Equipment (PPE)
| Type of Protection | Recommended Equipment |
| Eye Protection | Safety glasses |
| Hand Protection | Compatible chemical-resistant gloves |
| Respiratory Protection | NIOSH-approved respirator (as conditions warrant) |
| Body Protection | Lab coat |
Step-by-Step Disposal Procedure
The proper disposal of A-438079 hydrochloride must be carried out in accordance with local, state, and federal regulations. The following procedure provides a general guideline for its safe disposal.
1. Waste Collection:
-
Collect waste A-438079 hydrochloride, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled chemical waste container.
-
Ensure the container is compatible with the chemical and is in good condition to prevent leaks or spills.
2. Labeling:
-
The waste container must be clearly labeled with the full chemical name: "A-438079 hydrochloride" and the appropriate hazard symbols (e.g., "Toxic").
-
Include the date of waste generation.
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
-
Follow the storage temperature recommendations provided on the product insert, which is typically keeping the container tightly closed.[2]
4. Waste Manifest and Transportation:
-
A-438079 hydrochloride is classified for transport as a "Toxic solid, organic, n.o.s. (A-438079 (hydrochloride))", with a UN number of 2811 and a hazard class of 6.1 (Poison).[2]
-
Arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the chemical waste.
-
Ensure all required waste manifest documentation is completed accurately.
5. Accidental Release Measures:
-
In the event of a spill, contain the spill and collect the material using appropriate methods to avoid raising dust.[2]
-
Provide adequate ventilation.[2]
-
Wear the recommended PPE, including a NIOSH-approved self-contained breathing apparatus if necessary.[2]
-
Transfer the spilled material to a chemical waste container for disposal.[2]
-
Take steps to prevent the release of the substance into the environment if it is safe to do so.[2]
Below is a workflow diagram illustrating the proper disposal procedure for A-438079 hydrochloride.
Figure 1. Workflow for the proper disposal of A-438079 hydrochloride.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of A-438079 hydrochloride, protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling A-438079 Hydrochloride
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling A-438079 hydrochloride, a potent P2X7 receptor antagonist. Adherence to these protocols is critical for protecting personnel and maintaining a safe research environment.
A-438079 hydrochloride is classified as a toxic solid organic compound.[1] It may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory tract.[1] Therefore, strict adherence to the following personal protective equipment (PPE), operational, and disposal plans is mandatory.
Personal Protective Equipment (PPE)
A comprehensive assessment of hazards should be conducted for specific laboratory operations to determine the necessary PPE.[2] The following table summarizes the essential PPE for handling A-438079 hydrochloride.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | Must be worn at all times to protect against splashes. A face shield should be worn in addition to safety goggles when there is a significant risk of splashing.[3][4][5] |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves are the minimum requirement for handling this compound.[3][6] For tasks with a higher risk of exposure, consider double-gloving or using thicker, chemical-resistant gloves.[3] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A lab coat is essential to protect clothing and skin from potential splashes and spills.[4] |
| Respiratory Protection | Fume Hood | All work with solid A-438079 hydrochloride that may generate dust, and all handling of its solutions, must be conducted in a certified chemical fume hood to prevent inhalation.[2] |
Operational Plan: From Receipt to Use
A clear, step-by-step operational plan ensures that A-438079 hydrochloride is handled safely and consistently.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Long-term storage recommendations are -20°C for up to 3 years for the powder form.[4]
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[4]
2. Preparation of Stock Solutions:
-
Solubility: A-438079 hydrochloride is soluble in DMSO (≥ 100 mg/mL) and water (1 mg/mL with sonication and warming).[5]
-
All weighing and solution preparation must be performed in a chemical fume hood.
-
Use appropriate tools, such as a spatula, for handling the solid compound to minimize dust generation.
-
Ensure all containers are clearly and accurately labeled with the chemical name, concentration, solvent, date of preparation, and appropriate hazard symbols.
3. Experimental Use:
-
Always handle solutions of A-438079 hydrochloride within a fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[7]
-
Do not eat, drink, or smoke in the laboratory where this compound is handled.[7]
Disposal Plan: Managing A-438079 Hydrochloride Waste
Proper disposal of A-438079 hydrochloride and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All solid waste contaminated with A-438079 hydrochloride (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.[8]
-
Liquid waste containing A-438079 hydrochloride must be collected in a separate, sealed, and properly labeled hazardous waste container.[1] Do not pour any waste containing this compound down the drain.[9]
-
Halogenated and non-halogenated organic waste should be segregated into separate containers.[9][10]
2. Container Labeling and Storage:
-
All hazardous waste containers must be labeled with a hazardous waste tag that includes the full chemical name, concentration, and associated hazards.[11]
-
Waste containers should be stored in a designated satellite accumulation area that is under the control of laboratory personnel.[8]
3. Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.[11] Follow all institutional and local regulations for hazardous waste disposal.
Visualizing the Workflow for Safe Handling
To further clarify the procedural steps for safely handling A-438079 hydrochloride, the following workflow diagram has been created.
Caption: Workflow for the safe handling and disposal of A-438079 hydrochloride.
By implementing these comprehensive safety and logistical procedures, researchers can confidently work with A-438079 hydrochloride while minimizing risks and ensuring a secure laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity of the vital research being conducted.
References
- 1. web.mit.edu [web.mit.edu]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. scienceready.com.au [scienceready.com.au]
- 10. nipissingu.ca [nipissingu.ca]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
